Phthalimidoacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRGLKPBJVVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284160 | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-57-7 | |
| Record name | Phthalimidoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3416-57-7 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxopropyl)Isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHTHALIMIDOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZC7V7NJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phthalimidoacetone from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phthalimidoacetone, a valuable intermediate in organic synthesis, starting from phthalic anhydride. The synthesis is a two-step process based on the principles of the Gabriel synthesis. This document details the experimental protocols, quantitative data, and a logical workflow for this chemical transformation.
Synthesis Overview
The synthesis of this compound from phthalic anhydride proceeds in two primary stages:
-
Formation of Potassium Phthalimide: Phthalic anhydride is first converted to phthalimide, which is then deprotonated using a base, typically potassium hydroxide or potassium carbonate, to yield potassium phthalimide.
-
N-Alkylation with a Haloacetone: The resulting potassium phthalimide undergoes a nucleophilic substitution reaction (SN2) with a halogenated acetone, such as chloroacetone or bromoacetone, to produce the final product, this compound (also known as N-acetonylphthalimide).
This method is a classic example of the Gabriel synthesis, a robust and widely used method for the preparation of primary amines and their derivatives, effectively preventing the over-alkylation often encountered with other amination methods.[1][2]
Experimental Protocols
Step 1: Synthesis of Potassium Phthalimide from Phthalic Anhydride
Materials:
-
Phthalic Anhydride
-
Ammonia source (e.g., aqueous ammonia, urea)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Phthalimide Synthesis: Phthalic anhydride is reacted with a source of ammonia to form phthalimide. A common laboratory method involves heating phthalic anhydride with an excess of aqueous ammonia. The resulting mixture is then heated strongly to dehydrate the intermediate ammonium salt to form phthalimide. Alternatively, phthalic anhydride can be fused with urea.[3]
-
Formation of Potassium Phthalimide:
-
Phthalimide is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of potassium hydroxide or potassium carbonate, dissolved in ethanol, is added to the phthalimide solution.
-
The potassium salt of phthalimide, being less soluble in ethanol, precipitates out of the solution upon cooling.
-
The precipitate is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried. An 80-90% yield of potassium phthalimide can be expected from this step.[4]
-
Step 2: Synthesis of this compound from Potassium Phthalimide
Materials:
-
Potassium Phthalimide
-
Chloroacetone or Bromoacetone
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: A stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.[2]
-
Addition of Haloacetone: Chloroacetone or bromoacetone (1.0 equivalent) is added to the suspension.
-
Reaction: The reaction mixture is heated, typically between 80-100 °C.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the haloacetone spot. The reaction time can vary but is generally several hours.
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then poured into water, which will cause the crude this compound to precipitate.
-
The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.[2]
-
-
Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to afford white to light yellow crystals of this compound.[5]
-
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 |
| Phthalimide | C₈H₅NO₂ | 147.13 | 233-238 |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 |
| Chloroacetone | C₃H₅ClO | 92.52 | -44.5 |
| This compound | C₁₁H₉NO₃ | 203.19 | 121-125[5] |
Table 2: Reaction Conditions and Yields
| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1. Potassium Phthalimide Formation | Phthalimide, KOH | Ethanol | Reflux | 1-2 hours | 80-90[4] |
| 2. This compound Synthesis | Potassium Phthalimide, Chloroacetone | DMF | 80-100 | Several hours | Varies, typically moderate to good |
Note: The yield for the second step is highly dependent on the specific reaction conditions and the purity of the reactants.
Mandatory Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Characterization of this compound
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalimide group, the methylene protons adjacent to the nitrogen and the carbonyl group, and the methyl protons of the acetone moiety.
-
Expected Chemical Shifts (δ, ppm):
-
~7.7-7.9 (m, 4H, Ar-H)
-
~4.4 (s, 2H, N-CH₂-C=O)
-
~2.2 (s, 3H, CH₃)
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The ¹³C NMR spectrum will show signals for the carbonyl carbons of the phthalimide and ketone groups, the aromatic carbons, the methylene carbon, and the methyl carbon.
-
Expected Chemical Shifts (δ, ppm):
-
~204 (C=O, ketone)
-
~167 (C=O, imide)
-
~134, 132, 123 (Aromatic carbons)
-
~49 (N-CH₂)
-
~26 (CH₃)
-
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~1770 and ~1715 (C=O stretching, imide - asymmetric and symmetric)
-
~1725 (C=O stretching, ketone)
-
~1600 (C=C stretching, aromatic)
-
~1380 (C-N stretching)
-
-
This technical guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and a thorough risk assessment is performed prior to commencing any chemical synthesis.
References
In-Depth Technical Guide to Phthalimidoacetone (2-(2-oxopropyl)isoindole-1,3-dione)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalimidoacetone, also known by its IUPAC name 2-(2-oxopropyl)isoindole-1,3-dione, is a chemical compound belonging to the phthalimide class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and situates it within the broader context of phthalimide derivatives' biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines representative experimental protocols and discusses potential signaling pathways based on the activities of structurally related phthalimide analogues.
Chemical Identification and Properties
This compound is a derivative of phthalimide, characterized by an acetonyl group attached to the nitrogen atom of the isoindole-1,3-dione core.
| Property | Value | Reference |
| CAS Number | 3416-57-7 | [1][2] |
| IUPAC Name | 2-(2-oxopropyl)isoindole-1,3-dione | |
| Synonyms | N-Acetonylphthalimide, 1-(N-Phthalimidyl)-2-propanone | [1] |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 123-125 °C | |
| Solubility | Soluble in many organic solvents |
Synthesis of Phthalimide Derivatives: A General Protocol
The synthesis of N-substituted phthalimides, such as this compound, is typically achieved through the reaction of phthalic anhydride with a primary amine. A general and widely used method is the Gabriel synthesis. While a specific protocol for this compound is not detailed in the reviewed literature, a representative procedure for the synthesis of N-alkyl phthalimides is provided below.
Experimental Protocol: Synthesis of N-Alkyl Phthalimide Derivatives
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., aminoacetone for this compound synthesis)
-
Glacial acetic acid or Dimethylformamide (DMF)
-
Anhydrous potassium carbonate (if starting from a hydrochloride salt of the amine)
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and the primary amine (1 equivalent) is prepared in a round-bottom flask.
-
A solvent such as glacial acetic acid or DMF is added to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The crystallized product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups (e.g., carbonyl groups of the imide).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Biological Activities of Phthalimide Derivatives
Anti-inflammatory Activity
Many phthalimide derivatives have demonstrated potent anti-inflammatory effects. The mechanism of action is often attributed to the modulation of pro-inflammatory cytokines. For instance, some derivatives inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses.
A representative experimental protocol for evaluating anti-inflammatory activity is the lipopolysaccharide (LPS)-induced TNF-α production assay in macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Line:
-
RAW 264.7 murine macrophage cell line
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period of 18-24 hours, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the TNF-α production, is calculated.
Anticancer Activity
Certain phthalimide derivatives have shown significant antiproliferative activity against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
The cytotoxic effect of a compound is commonly assessed using the MTT assay.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
Cell Lines:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
The cells are then treated with a range of concentrations of the test compound and incubated for a further 48-72 hours.
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
Potential Signaling Pathways
Based on studies of related phthalimide compounds, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. The inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory effects of many compounds. Phthalimide derivatives have been shown to suppress the activation of NF-κB.
References
Formation of Phthalimidoacetone via Gabriel Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gabriel synthesis is a robust and widely utilized method in organic chemistry for the selective preparation of primary amines.[1] This method effectively avoids the over-alkylation often encountered with the direct alkylation of ammonia.[2][3] A key application of this synthesis is the formation of α-amino ketones, such as phthalimidoacetone, which are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This guide provides an in-depth look at the reaction mechanism, experimental protocols, and quantitative data for the formation of this compound.
Core Reaction Mechanism
The Gabriel synthesis of this compound proceeds in two main stages: the N-alkylation of potassium phthalimide with chloroacetone, followed by the cleavage of the resulting N-(2-oxopropyl)phthalimide (this compound) to yield the primary amine, aminoacetone.
Step 1: Formation of the Phthalimide Anion
The synthesis begins with the deprotonation of phthalimide. The hydrogen on the nitrogen is acidic due to the two adjacent electron-withdrawing carbonyl groups that stabilize the resulting anion through resonance.[2][4] A base, commonly potassium hydroxide (KOH), is used to deprotonate the phthalimide, forming the potassium phthalimide salt, a potent nucleophile.[2]
Step 2: Nucleophilic Substitution (SN2 Reaction)
The nucleophilic phthalimide anion then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction.[5] For the synthesis of this compound, chloroacetone is the alkyl halide of choice. The nitrogen atom displaces the chloride ion, forming N-(2-oxopropyl)phthalimide.[6] A key advantage of the Gabriel synthesis is that the resulting N-alkylphthalimide is no longer nucleophilic, which prevents further alkylation reactions.[7][8]
Step 3: Liberation of the Primary Amine
The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis.[5]
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and often milder method, using hydrazine hydrate in a solvent like refluxing ethanol.[6][9] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide and the desired primary amine.[5][6]
-
Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions, such as high temperatures and strong acids or bases, which may not be suitable for sensitive substrates.[9][10]
Quantitative Data
The yield of the Gabriel synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the method of cleavage. Generally, the synthesis is known for providing good to excellent yields of primary amines, often in the range of 70-90%.[1]
| Reactants | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| Phthalimide, Alkyl Halides | Toluene | 18-crown-6 (catalytic) | - | - | 84-100 |
| Phthalimide, Chloroacetic Acid, KOH | DMF | Microwave Irradiation | 4.5 min | - | 95 |
| N-phenyl phthalimide, Chlorosulfonic acid | - | - | 2 hours | 0 °C | 72 |
| 4-nitro phthalimide, NH₄OH | THF | - | 2 hours | 40 °C | 90 |
| N-(allyloxy phenyl)tetrachlorophthalimides | THF | Azobisisobutyronitrile | 3 hours | 75 °C | 62-71 |
Data sourced from various phthalimide derivative syntheses, illustrating typical yields under different conditions.[11][12]
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
1. Preparation of N-(2-oxopropyl)phthalimide (Alkylation)
-
Materials: Potassium phthalimide, chloroacetone, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add chloroacetone (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to the reflux temperature of DMF, depending on the desired reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude N-(2-oxopropyl)phthalimide.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
2. Cleavage of N-(2-oxopropyl)phthalimide (Hydrazinolysis)
-
Materials: N-(2-oxopropyl)phthalimide, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of N-(2-oxopropyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equivalents).[10]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Acidify the mixture with concentrated HCl and heat at reflux for an additional hour to ensure complete precipitation.[10]
-
Cool the mixture and filter off the phthalhydrazide precipitate.[10]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[10]
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.[10]
-
Extract the liberated aminoacetone with a suitable organic solvent, such as dichloromethane.[10]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.[10]
-
Visualizing the Process
Reaction Mechanism of this compound Formation
Caption: The two-step process of this compound formation.
Experimental Workflow for Gabriel Synthesis
Caption: A typical experimental workflow for the synthesis of a primary amine.
References
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of Phthalimidoacetone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phthalimidoacetone (also known as N-Acetonylphthalimide), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Data
The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.88 - 7.84 | Multiplet | 2H | Aromatic (H-4, H-7) |
| 7.76 - 7.72 | Multiplet | 2H | Aromatic (H-5, H-6) |
| 4.88 | Singlet | 2H | -CH₂- (Methylene) |
| 2.26 | Singlet | 3H | -CH₃ (Methyl) |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
¹³C NMR Data
The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 204.3 | C=O (Ketone) |
| 167.3 | C=O (Imide) |
| 134.3 | Aromatic (C-5, C-6) |
| 131.9 | Aromatic (Quaternary C) |
| 123.6 | Aromatic (C-4, C-7) |
| 48.7 | -CH₂- (Methylene) |
| 26.6 | -CH₃ (Methyl) |
| Solvent: CDCl₃ |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of the purified solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[1]
-
Internal Standard: A small amount of an internal reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS is chemically inert and provides a sharp signal at 0 ppm, which is used to calibrate the chemical shift axis.
-
Filtration and Transfer: The prepared solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. Data acquisition is performed on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR).[2]
-
For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3][4] A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
IR Data
The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3470 | Weak | Overtone/Combination Band |
| 3060 | Weak | C-H Stretch (Aromatic) |
| 2928 | Weak | C-H Stretch (Aliphatic -CH₂) |
| 1773 | Strong | C=O Stretch (Imide, Asymmetric) |
| 1717 | Strong | C=O Stretch (Imide, Symmetric & Ketone - Overlapping) |
| 1612 | Medium | C=C Stretch (Aromatic Ring) |
| 1468 | Medium | C-H Bend (Aliphatic -CH₂) |
| 1386 | Strong | C-N Stretch (Imide) |
| 1188 | Strong | C-C Stretch |
| 720 | Strong | C-H Bend (Ortho-disubstituted Aromatic, Out-of-plane) |
| Sample Preparation: KBr Pellet |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[5]
-
Sample Preparation: A small amount of this compound (1-2 mg) is combined with approximately 100-200 mg of dry, IR-grade KBr powder. The mixture is finely ground using an agate mortar and pestle to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: The ground powder is transferred to a pellet press. A vacuum is applied to remove trapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: The sample compartment of the FT-IR spectrometer is left empty, and a background spectrum is collected. This measures the absorbance of ambient CO₂ and water vapor, which will be subtracted from the sample spectrum.[6]
-
Sample Analysis: The KBr pellet is placed in a sample holder within the spectrometer. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[5] The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Mass Spectrum Data
The mass spectrum of this compound confirms its molecular weight and shows characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Interpretation |
| 203 | 25 | [M]⁺ (Molecular Ion) |
| 160 | 100 | [M - CH₃CO]⁺ (Base Peak) |
| 146 | 20 | Phthalimide fragment |
| 133 | 15 | Further fragmentation |
| 104 | 40 | Phthaloyl fragment [C₇H₄O]⁺ |
| 76 | 35 | Benzene ring fragment [C₆H₄]⁺ |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocol for Mass Spectrometry
A general protocol for the analysis of a small molecule using mass spectrometry is outlined below:
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small quantity of this compound in a volatile organic solvent, such as methanol or acetonitrile, to a final concentration in the range of 1-10 µg/mL.[3] The solution must be free of particles and non-volatile salts to prevent contamination of the instrument.[3]
-
Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source, often via direct infusion using a syringe pump or through a liquid chromatography (LC) system for mixture analysis.
-
Ionization: The sample molecules are converted into gas-phase ions. For a compound like this compound, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing an electron to be ejected, which forms a positively charged molecular ion ([M]⁺).[7] The excess energy from this process often leads to predictable bond cleavages, creating fragment ions.[7][8]
-
Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion. The peak with the highest intensity is designated as the base peak.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of a compound like this compound, integrating the data from the different spectroscopic techniques described.
Caption: Workflow for Structural Elucidation using Spectroscopic Methods.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. rsc.org [rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. youtube.com [youtube.com]
- 8. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]
A Technical Guide to the Solubility of Phthalimidoacetone and Related Phthalimides
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Phthalimidoacetone in common organic solvents. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. However, qualitative information and data on the closely related parent compound, phthalimide, can provide valuable insights for researchers.
Qualitative Solubility of this compound
This compound is reported to be soluble in methanol and acetone. This suggests that it likely has good solubility in polar aprotic and polar protic solvents.
Quantitative Solubility of Phthalimide
While specific data for this compound is not available, extensive research has been conducted on the solubility of phthalimide. This data, presented below, can serve as a useful reference point for estimating the solubility behavior of this compound. The solubility of phthalimide generally increases with temperature.[1][2] In a range of common organic solvents, the solubility at a given temperature was observed to follow the order: acetone > ethyl acetate > (methanol, isopropanol, n-propanol, acetonitrile, i-butanol, n-butanol, ethanol) > toluene.[1][2]
Table 1: Solubility of Phthalimide in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Acetone | 283.15 | 13.52 |
| 288.15 | 15.98 | |
| 293.15 | 18.83 | |
| 298.15 | 22.14 | |
| 303.15 | 25.99 | |
| 308.15 | 30.45 | |
| 313.15 | 35.62 | |
| 318.15 | 41.61 | |
| Ethyl Acetate | 283.15 | 7.89 |
| 288.15 | 9.21 | |
| 293.15 | 10.73 | |
| 298.15 | 12.48 | |
| 303.15 | 14.51 | |
| 308.15 | 16.85 | |
| 313.15 | 19.56 | |
| 318.15 | 22.69 | |
| Methanol | 283.15 | 3.45 |
| 288.15 | 4.11 | |
| 293.15 | 4.88 | |
| 298.15 | 5.79 | |
| 303.15 | 6.86 | |
| 308.15 | 8.12 | |
| 313.15 | 9.59 | |
| 318.15 | 11.31 | |
| Ethanol | 283.15 | 2.31 |
| 288.15 | 2.76 | |
| 293.15 | 3.29 | |
| 298.15 | 3.92 | |
| 303.15 | 4.66 | |
| 308.15 | 5.54 | |
| 313.15 | 6.58 | |
| 318.15 | 7.82 | |
| Acetonitrile | 283.15 | 3.12 |
| 288.15 | 3.65 | |
| 293.15 | 4.28 | |
| 298.15 | 5.01 | |
| 303.15 | 5.85 | |
| 308.15 | 6.82 | |
| 313.15 | 7.94 | |
| 318.15 | 9.24 | |
| n-Propanol | 283.15 | 1.89 |
| 288.15 | 2.25 | |
| 293.15 | 2.68 | |
| 298.15 | 3.18 | |
| 303.15 | 3.77 | |
| 308.15 | 4.47 | |
| 313.15 | 5.29 | |
| 318.15 | 6.26 | |
| Isopropanol | 283.15 | 1.62 |
| 288.15 | 1.94 | |
| 293.15 | 2.32 | |
| 298.15 | 2.77 | |
| 303.15 | 3.30 | |
| 308.15 | 3.93 | |
| 313.15 | 4.67 | |
| 318.15 | 5.55 | |
| n-Butanol | 283.15 | 1.51 |
| 288.15 | 1.79 | |
| 293.15 | 2.13 | |
| 298.15 | 2.53 | |
| 303.15 | 3.00 | |
| 308.15 | 3.55 | |
| 313.15 | 4.21 | |
| 318.15 | 4.98 | |
| i-Butanol | 283.15 | 1.39 |
| 288.15 | 1.65 | |
| 293.15 | 1.96 | |
| 298.15 | 2.33 | |
| 303.15 | 2.76 | |
| 308.15 | 3.27 | |
| 313.15 | 3.87 | |
| 318.15 | 4.58 | |
| Toluene | 283.15 | 0.28 |
| 288.15 | 0.34 | |
| 293.15 | 0.42 | |
| 298.15 | 0.51 | |
| 303.15 | 0.62 | |
| 308.15 | 0.75 | |
| 313.15 | 0.91 | |
| 318.15 | 1.10 |
Data extracted from studies on phthalimide solubility.[1][2]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound such as this compound in an organic solvent. This method is based on the isothermal dissolution equilibrium method, which is a common technique for solubility measurement.[1]
Objective: To determine the equilibrium solubility of a solid compound in a given solvent at various temperatures.
Materials:
-
The solid compound (e.g., this compound)
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a known volume of the solvent in the jacketed glass vessel. b. Set the thermostatic water bath to the desired temperature. c. Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. A minimum of 24 hours is often required to ensure saturation.
-
Sample Withdrawal and Filtration: a. Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours. b. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Analysis: a. Determine the mass of the collected filtrate. b. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument. c. Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Data Calculation: a. Calculate the mole fraction solubility (x) using the following equation: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] where:
-
m1 and m2 are the masses of the solute and the solvent, respectively.
-
M1 and M2 are the molar masses of the solute and the solvent, respectively.
-
-
Repeat for Different Temperatures: a. Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of a solid in a liquid.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Phthalimidoacetone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Phthalimidoacetone (2-(2-oxopropyl)isoindole-1,3-dione). While a specific, publicly available crystal structure dataset for this compound was not identified during the literature search for this guide, this document outlines the complete experimental and computational workflow typically employed for such an analysis. It serves as a robust framework for researchers undertaking the crystallographic study of this and similar small organic molecules.
Introduction
This compound, a derivative of phthalimide, holds potential interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, informing drug design, and advancing materials engineering. This guide details the critical steps from synthesis and crystallization to data collection, structure solution, and refinement.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of N-substituted phthalimides involves the reaction of potassium phthalimide with a suitable alkyl halide. In the case of this compound, the synthesis would typically proceed as follows:
Materials:
-
Potassium phthalimide
-
Chloroacetone
-
Dimethylformamide (DMF) as a solvent
Procedure:
-
A solution of potassium phthalimide is prepared in anhydrous DMF.
-
Chloroacetone is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, the mixture is poured into ice-water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is performed to obtain pure this compound.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step.[1][2][3][4][5] Several methods can be employed for a small organic molecule like this compound:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.[2]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[2][5]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two solvents gradually lowers the solubility of the compound, inducing crystallization.[3]
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo-Kα, λ = 0.71073 Å or Cu-Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).[6]
Procedure:
-
The crystal is mounted and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A preliminary screening of the crystal is performed to assess its quality and to determine the unit cell parameters and crystal system.[7]
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern for each orientation.[7][8]
-
The collected raw data are then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and absorption corrections.[7]
Structure Solution and Refinement
The processed diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography.[9]
Methods:
-
Structure Solution: For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial structural model.[9][10] This model will show the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[9][11][12][13] This iterative process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed and calculated structure factors.[9][13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), the goodness-of-fit (GooF), and the residual electron density map.
Data Presentation
The final results of a crystal structure analysis are presented in a standardized format. The following table is a template representing the type of quantitative data that would be generated for this compound.
| Parameter | Value (this compound - Hypothetical Data) |
| Chemical Formula | C₁₁H₉NO₃ |
| Formula Weight | 203.19 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 12.3 |
| c (Å) | e.g., 9.1 |
| α (°) | e.g., 90 |
| β (°) | e.g., 105.2 |
| γ (°) | e.g., 90 |
| Volume (ų) | e.g., 915.7 |
| Z (Molecules per unit cell) | e.g., 4 |
| Calculated Density (g/cm³) | e.g., 1.475 |
| Absorption Coefficient (mm⁻¹) | e.g., 0.108 |
| F(000) | e.g., 424 |
| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.5 to 27.5 |
| Reflections collected | e.g., 8450 |
| Independent reflections | e.g., 2100 [R(int) = 0.035] |
| Final R indices [I>2sigma(I)] | e.g., R1 = 0.045, wR2 = 0.125 |
| R indices (all data) | e.g., R1 = 0.058, wR2 = 0.135 |
| Goodness-of-fit on F² | e.g., 1.05 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be reported.
Visualizations
The following diagrams illustrate the logical workflow and relationships in the crystal structure analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Logical progression from compound to 3D structural model.
References
- 1. researchgate.net [researchgate.net]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 5. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 6. X-ray Data Collection Course [mol-xray.princeton.edu]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. crystallography.fr [crystallography.fr]
- 11. academic.oup.com [academic.oup.com]
- 12. Crystallographic Refinement [nmr.cit.nih.gov]
- 13. dictionary.iucr.org [dictionary.iucr.org]
A Comprehensive Technical Guide to the Thermogravimetric Analysis of Phthalimidoacetone Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, specific thermogravimetric analysis (TGA) data for Phthalimidoacetone has not been published in publicly accessible literature. Therefore, this document serves as an in-depth technical guide outlining the standardized methodology for such an analysis. The quantitative data and thermal decomposition profile presented herein are hypothetical and illustrative to provide a practical example for researchers.
Introduction to Thermogravimetric Analysis and this compound
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials, particularly in the pharmaceutical sciences where the stability of an active pharmaceutical ingredient (API) like this compound is paramount.[2][3]
This compound, a compound utilized in organic synthesis, requires a thorough understanding of its thermal properties to ensure stability during manufacturing, storage, and formulation. TGA provides critical data on the temperature at which degradation begins, the kinetics of decomposition, and the nature of the degradation process.[2]
Experimental Protocol: Thermogravimetric Analysis of this compound
This section details a standardized protocol for conducting a TGA experiment on this compound.
2.1 Sample Preparation
-
Ensure the this compound sample is of high purity to avoid interference from volatile impurities. If necessary, purify the sample prior to analysis.[4]
-
Grind the crystalline sample into a fine, homogenous powder to ensure consistent heat transfer and decomposition.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible (typically alumina or platinum).[5] The exact mass should be recorded.
2.2 Instrumentation and Parameters
A standard thermogravimetric analyzer is used for this procedure.[6] The following instrumental parameters are recommended for the analysis of a small organic molecule like this compound:
| Parameter | Recommended Setting | Rationale |
| Temperature Range | Ambient (e.g., 30 °C) to 600 °C | To capture the full decomposition profile of a typical organic molecule.[7] |
| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time.[8] |
| Atmosphere | Inert Gas (Nitrogen) | To study the thermal decomposition of the material in the absence of oxidation.[3] |
| Purge Gas Flow Rate | 30-50 mL/min | To ensure the efficient removal of gaseous decomposition products from the sample area.[5] |
| Crucible Type | Alumina (Al2O3) | Inert and stable at high temperatures.[5] |
2.3 Experimental Procedure
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Place the prepared sample crucible onto the TGA balance.
-
Tare the balance to zero.
-
Initiate the temperature program with the specified parameters.
-
Continuously record the sample mass as a function of temperature until the experiment is complete.
-
Upon completion, cool the furnace back to ambient temperature.
-
Analyze the resulting TGA and derivative thermogravimetry (DTG) curves.
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data that could be obtained from a TGA of this compound, as depicted in the illustrative thermogram.
| Parameter | Value | Description |
| Onset Decomposition Temp. (T_onset) | 225 °C | The temperature at which significant mass loss begins.[9] |
| Peak Decomposition Temp. (T_peak) | 250 °C | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.[9] |
| Mass Loss (Step 1) | ~95% | The percentage of mass lost during the primary decomposition stage. |
| Final Residue @ 600 °C | ~5% | The percentage of non-volatile material remaining at the end of the experiment. |
Visualization of Workflows and Data Analysis
4.1 Experimental Workflow
The general workflow for conducting a TGA experiment is outlined in the diagram below.
Caption: Workflow for Thermogravimetric Analysis.
4.2 Data Analysis Pathway
The logical process for interpreting the TGA and DTG data to assess thermal stability is shown below.
Caption: Logical Flow for TGA Data Interpretation.
Interpretation of Results
The TGA curve plots the percentage of the initial sample mass remaining against the temperature.[1] A flat region in the curve indicates thermal stability, while a sharp drop signifies mass loss due to decomposition.[9]
-
TGA Curve: The hypothetical thermogram of this compound would likely show stability up to a certain temperature, followed by a significant mass loss event. The onset temperature of this mass loss is a critical indicator of the upper limit of its thermal stability.[10]
-
DTG Curve: The derivative of the TGA curve, the DTG curve, shows the rate of mass loss. The peak of the DTG curve corresponds to the temperature at which the decomposition rate is at its maximum.[1] For a single-step decomposition, a single peak would be observed.
Based on our hypothetical data, this compound is stable up to approximately 225 °C, after which it undergoes rapid decomposition. The maximum rate of decomposition occurs at 250 °C. The near-complete mass loss suggests that the decomposition products are volatile, with only a small amount of non-volatile residue remaining.
Conclusion
This guide provides a comprehensive framework for researchers and drug development professionals to assess the thermal stability of this compound using thermogravimetric analysis. Although specific experimental data for this compound is not yet available, the detailed experimental protocol, illustrative data, and data analysis workflows presented here offer a robust starting point for such an investigation. A thorough TGA study is indispensable for defining the safe handling, storage, and processing temperatures for this compound in a pharmaceutical context.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. store.astm.org [store.astm.org]
- 5. epfl.ch [epfl.ch]
- 6. etamu.edu [etamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. torontech.com [torontech.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Enigmatic Core: A Technical Guide to Phthalimidoacetone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, biological activities, and historical context of Phthalimidoacetone and the broader class of N-substituted phthalimide derivatives. While specific historical details on the discovery of this compound remain elusive in the current body of scientific literature, this document provides a comprehensive overview of the chemical space these compounds occupy, with a focus on their synthesis, multifaceted pharmacological effects, and the structural determinants of their activity.
Historical Context: The Rise of Phthalimides in Medicinal Chemistry
The phthalimide moiety, a bicyclic non-aromatic nitrogen heterocycle derived from phthalic acid, is a cornerstone in medicinal chemistry. Phthalimides are the foundation for a multitude of biologically active compounds, including analgesics, anti-inflammatories, and cholinesterase inhibitors.[1] Their structural features, such as a hydrophobic aryl ring and a hydrogen bonding domain, contribute to their diverse pharmacological activities. The journey of phthalimides in medicine has been marked by both triumphs and tribulations, most notably with the case of thalidomide. This history has spurred extensive research into creating safer and more effective phthalimide-based therapeutics. Modern research continues to explore the vast potential of this chemical scaffold in developing novel drugs for a range of diseases.
Synthesis of N-Substituted Phthalimides
The synthesis of N-substituted phthalimides is primarily achieved through the condensation reaction of phthalic anhydride with a primary amine. This versatile reaction can be performed under various conditions, including conventional heating and microwave irradiation.
General Synthetic Workflow
A typical synthesis involves the reaction of phthalic anhydride with a primary amine in a suitable solvent, often with a catalyst. More recent, metal-free protocols have also been developed.
Caption: General workflow for the synthesis of N-substituted phthalimides.
Experimental Protocols
Protocol 1: Traditional Synthesis of N-Substituted Phthalimides
This protocol describes a conventional method for synthesizing N-substituted phthalimides.
-
Materials: Phthalic anhydride, primary amine, glacial acetic acid, 10% sulphamic acid.
-
Procedure:
-
Dissolve phthalic anhydride and the desired primary amine in glacial acetic acid.
-
Add 10% sulphamic acid as a catalyst to the mixture.
-
Heat the reaction mixture at 110°C with stirring for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.[2]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid synthesis using microwave irradiation.
-
Materials: Phthalic anhydride, primary amine.
-
Procedure:
-
Mix equimolar amounts of phthalic anhydride and the appropriate amine in a microwave-safe vessel.
-
Heat the mixture in a microwave synthesizer at 150-250°C for 3-10 minutes.[2]
-
After cooling, wash the resulting precipitate with water.
-
Recrystallize the product from a suitable solvent like ethanol to yield the pure compound.[2]
-
Biological Activities and Quantitative Data
N-substituted phthalimides exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of certain phthalimide derivatives are attributed to their ability to inhibit key inflammatory mediators and pathways.
| Compound | Target | IC50 (µM) | Reference |
| Phthalimide IIh | Nitric Oxide Production | 8.7 µg/mL | [1] |
| Compound 6a | COX-2 | 0.18 | [3] |
| Compound 6b | COX-2 | 0.24 | [3] |
| Compound 7a | COX-2 | 0.28 | [3] |
| Compound 7b | COX-2 | 0.36 | [3] |
| Azepanyl derivative 16 | COX-1 | 3.6 | [4] |
| Azepanyl derivative 16 | COX-2 | 3.2 | [4] |
| Phthalimide-2-methylpyrrolidine 18 | COX-1 | 3.4 | [4] |
| Phthalimide-2-methylpyrrolidine 18 | COX-2 | 3.0 | [4] |
Antimicrobial Activity
Several phthalimide derivatives have demonstrated significant activity against various bacterial and fungal strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [5] |
| Compound 4g | Gram-positive and Gram-negative bacteria, fungi, and TB | 0.49 - 7.81 | [6] |
| Compound 5c-e | Gram-positive and Gram-negative bacteria, and fungi | 0.98 - 15.63 | [6] |
| Compound 6c | Bacteria and fungi | 0.98 - 1.95 | [6] |
| Compound A1B | E. coli | 16 | [7] |
Key Signaling Pathway: Toll-like Receptor 4 (TLR4)
The anti-inflammatory activity of some phthalimide derivatives is associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway.[8] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: MyD88-dependent TLR4 signaling pathway.
Experimental Protocol: Nitric Oxide Production Assay
This assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Assay Workflow
Caption: Workflow for the LPS-stimulated nitric oxide production assay.
Detailed Protocol
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Materials: RAW 264.7 cells, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compounds, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[10][11]
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
-
Conclusion
The N-substituted phthalimide scaffold remains a highly privileged and versatile core in drug discovery. While the specific origins of this compound are not extensively documented, the broader class of phthalimide derivatives continues to yield compounds with potent and diverse biological activities. The synthetic accessibility and the potential for chemical modification make this class of molecules a fertile ground for the development of new therapeutic agents. This guide provides a foundational understanding for researchers to explore and exploit the chemical space of N-substituted phthalimides in the pursuit of novel drug candidates.
References
- 1. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 11. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Phthaloyl Group as an Amino Protecting Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the reversible protection of the α-amino group of amino acids is a critical step to ensure the correct peptide sequence is assembled and to prevent unwanted side reactions. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the most prevalent protecting groups in modern solid-phase peptide synthesis (SPPS), the phthaloyl (Phth) group offers a distinct set of properties that can be advantageous in specific synthetic contexts. The phthaloyl group is a cyclic diacyl protecting group known for its high stability under both the acidic and basic conditions typically used in Fmoc and Boc strategies, respectively. This orthogonality makes it a valuable tool in complex synthetic schemes. Deprotection is typically achieved through hydrazinolysis.
These application notes provide a comprehensive overview of the use of the phthaloyl group in peptide synthesis, including detailed protocols and a comparison with other common protecting groups. While "phthalimidoacetone" is not a commonly cited reagent for this purpose, the protocols outlined below describe standard methods for the introduction of the phthaloyl protecting group.
Data Presentation: Comparative Analysis of Amino Protecting Groups
The selection of an N-terminal protecting group is a strategic decision that influences the overall efficiency and success of peptide synthesis. The following table summarizes the key characteristics of the Phthaloyl group in comparison to the widely used Fmoc and Boc groups. Quantitative data for the phthaloyl group in SPPS is not widely available in the literature; therefore, some parameters are described qualitatively based on established chemical principles.
| Feature | Phthaloyl (Phth) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Chemical Nature | Cyclic diacyl | Fluorenyl-based carbamate | tert-Butyl carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[1][2] | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., trifluoroacetic acid - TFA)[3] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[3] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[3] |
| Coupling Efficiency | Generally considered good, but quantitative data is limited. May be influenced by the steric bulk of the phthaloyl group. | High, typically >99% with modern coupling reagents.[3] | High, typically >99% with appropriate activation.[1] |
| Deprotection Yield | Generally high, but can be influenced by the peptide sequence and steric hindrance. | Quantitative and rapid. | Quantitative. |
| Racemization Risk | Low for glycine. For other amino acids, the rigid structure may influence racemization, though it is generally considered to provide good protection against it.[4][5] | Low with appropriate coupling reagents and conditions.[4] | Generally low, as acidic deprotection is less prone to causing racemization.[4] |
| Deprotection Mildness | Considered relatively harsh due to the use of hydrazine, which may not be compatible with all functional groups. | Mild, base-mediated deprotection. | Harsh, requires strong acid. |
| Monitoring | Less straightforward for real-time monitoring of deprotection. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring. | No straightforward real-time monitoring of deprotection. |
| Common Application | Solution-phase synthesis and applications requiring high stability to both acids and bases.[1] | Standard for solid-phase peptide synthesis (SPPS), especially for complex and modified peptides. | Robust for SPPS, particularly for long or aggregation-prone sequences.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing the phthaloyl group for peptide synthesis.
Protocol 1: N-Phthaloylation of Amino Acids
This protocol describes a general method for the protection of the α-amino group of an amino acid with a phthaloyl group.
Materials:
-
Amino acid
-
Phthalic anhydride
-
Glacial acetic acid or pyridine
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1 equivalent) in glacial acetic acid or pyridine.
-
Add phthalic anhydride (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the N-phthaloyl amino acid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid or pyridine.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phthaloyl amino acid.
-
Dry the product under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Pht-Amino Acids (Manual Method)
This protocol outlines the manual solid-phase synthesis of a peptide using N-phthaloyl protected amino acids. This is an adapted protocol and assumes the use of a standard resin like Wang or Rink Amide resin.
Materials:
-
Appropriate resin (e.g., pre-loaded Wang resin or Rink Amide resin)
-
Pht-protected amino acids
-
Side-chain protected amino acids (if necessary)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: Hydrazine hydrate (e.g., 5% in DMF)
-
Washing solvents: DMF, DCM, Methanol
-
Reaction vessel with a sintered glass filter
-
Shaker
SPPS Cycle:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Deprotection:
-
Add the deprotection solution (e.g., 5% hydrazine hydrate in DMF) to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Note: The optimal time may need to be determined empirically.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Coupling:
-
In a separate vial, dissolve the Pht-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a second coupling.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final deprotection of the N-terminal phthaloyl group as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., TFA-based cocktail for Wang or Rink Amide resin).
-
The cleavage step will also remove acid-labile side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
-
Visualizations
Phthaloyl Group Protection and Deprotection Workflow
Caption: Workflow for Phthaloyl Protection and Deprotection.
General Solid-Phase Peptide Synthesis (SPPS) Cycle using Phthaloyl Protection
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle with Phthaloyl Protection.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes and Protocols: Reaction of Phthalimidoacetone with Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of phthalimidoacetone with hydrazine hydrate is a key deprotection step within the broader context of the Gabriel synthesis. This reaction is employed to liberate a primary amine from an N-substituted phthalimide. In this specific case, the product is aminoacetone (1-aminopropan-2-one), a valuable and reactive synthetic intermediate. Due to its inherent instability, aminoacetone is typically isolated as a more stable salt, such as aminoacetone hydrochloride.[1][2]
Aminoacetone is a metabolite of the amino acids threonine and glycine and is implicated in the endogenous formation of methylglyoxal, a cytotoxic compound associated with oxidative stress and cell death, particularly in insulin-producing cells.[3][4] This metabolic context makes aminoacetone and its synthesis a subject of interest in the study of various pathological conditions, including diabetes.[3]
These application notes provide a detailed overview of the reaction, experimental protocols for the synthesis and isolation of the product, and insights into its biological relevance.
Reaction Overview
The reaction proceeds via the Ing-Manske procedure, a modification of the Gabriel synthesis that utilizes hydrazine hydrate for the cleavage of the phthalimide group under milder, neutral conditions.[5] The nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide ring leads to the formation of a stable, cyclic phthalhydrazide byproduct, which is often insoluble and can be easily removed by filtration. The desired primary amine, aminoacetone, is released in the process.
Reaction Scheme:
Due to the instability of free aminoacetone, which can self-condense, the reaction is typically followed by acidification to convert the product into its more stable hydrochloride salt.[1][2]
Data Presentation
| Parameter | Value/Range | Reference |
| Substrate | This compound | [6] |
| Reagent | Hydrazine Hydrate | [5][7] |
| Product | Aminoacetone Hydrochloride | [1][8] |
| Typical Solvents | Ethanol, Methanol, THF | [5][7][9] |
| Reaction Temperature | Room Temperature to Reflux | [5][7] |
| Typical Reaction Time | 1 - 12 hours | [5] |
| Yield | 70-85% (general hydrazinolysis) | [10] |
Table 1: Summary of Reaction Parameters for the Hydrazinolysis of N-Alkylphthalimides.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₁₁H₉NO₃ | 203.19 g/mol | - |
| Aminoacetone Hydrochloride | C₃H₈ClNO | 109.55 g/mol | White to Off-White Solid |
Table 2: Physicochemical Properties of Reactant and Product.
| Spectroscopic Data | Aminoacetone Hydrochloride |
| ¹H NMR (CD₃OD) | δ 3.92 (s, 2H), 2.12 (s, 3H) |
| ¹³C NMR | Data not explicitly found for hydrochloride salt |
| IR Spectrum | Available for related compounds[11] |
| Mass Spectrum | Available for related compounds |
Table 3: Spectroscopic Data for Aminoacetone Hydrochloride. [8]
Experimental Protocols
Protocol 1: Synthesis of Aminoacetone Hydrochloride from this compound (Adapted from General Hydrazinolysis Procedures)
This protocol is an adapted procedure based on the well-established Ing-Manske method for phthalimide deprotection.
Materials:
-
This compound
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of this compound).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. The addition may be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. A white precipitate of phthalhydrazide is expected to form during the reaction.[7]
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Acidify the mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic. This will dissolve any remaining precipitate and form the hydrochloride salt of aminoacetone. c. Heat the mixture at reflux for an additional 30-60 minutes to ensure complete precipitation of the phthalhydrazide. d. Cool the mixture in an ice bath and collect the phthalhydrazide precipitate by suction filtration. Wash the precipitate with a small amount of cold ethanol. e. Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Purification: a. The resulting residue, which is crude aminoacetone hydrochloride, can be further purified.[1] b. Dissolve the crude product in a minimal amount of absolute ethanol. c. Precipitate the purified aminoacetone hydrochloride by the addition of dry diethyl ether. d. Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum over a suitable desiccant (e.g., P₂O₅), as the product is hygroscopic.[1]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with hydrazine hydrate.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Aminoacetone HCl.
Biological Signaling and Applications
Aminoacetone is a metabolic intermediate in the catabolism of threonine.[2] It can be enzymatically converted to methylglyoxal, a reactive dicarbonyl species.[3][4] Elevated levels of methylglyoxal are associated with diabetic complications due to its ability to modify proteins and lipids, leading to the formation of advanced glycation end-products (AGEs). This process can induce cellular dysfunction and oxidative stress.
The synthesis of aminoacetone is therefore relevant to research in:
-
Diabetes and Metabolic Disorders: Studying the role of aminoacetone and methylglyoxal in the pathogenesis of diabetic complications.
-
Oxidative Stress: Investigating the mechanisms of cytotoxicity induced by endogenous aldehydes.[3][4]
-
Drug Development: Aminoacetone can serve as a building block for the synthesis of various heterocyclic compounds and other molecules with potential therapeutic applications.[1]
Logical Relationship Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aminoacetone - Wikipedia [en.wikipedia.org]
- 3. Aminoacetone, a putative endogenous source of methylglyoxal, causes oxidative stress and death to insulin-producing RINm5f cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deamination of methylamine and aminoacetone increases aldehydes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 3416-57-7 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. AMINOACETONE HYDROCHLORIDE | 7737-17-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Aminoacetonitrile hydrochloride(6011-14-9) IR Spectrum [chemicalbook.com]
Application of Phthalimidoacetone in Heterocyclic Compound Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of Phthalimidoacetone
This compound can be synthesized via the Gabriel synthesis, a well-established method for preparing primary amines. The reaction involves the N-alkylation of potassium phthalimide with chloroacetone.
General Experimental Protocol for this compound Synthesis:
Materials:
-
Potassium phthalimide
-
Chloroacetone
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
Add chloroacetone dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture at 60-70 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.
Potential Applications in Heterocyclic Synthesis
Based on the reactivity of α-amino ketones and related compounds, this compound could potentially be employed in the synthesis of several classes of nitrogen-containing heterocycles.
Synthesis of Phthalimido-Substituted Triazoles
While direct synthesis from this compound is not widely documented, phthalimide derivatives are known to be precursors for triazole compounds. One plausible pathway involves the reaction of a phthalimido-containing intermediate with hydrazine. For instance, a multi-step synthesis starting from a different phthalimide derivative has been reported to yield 1,2,4-triazoles.[1][2] A hypothetical pathway starting from this compound could involve its conversion to a thiosemicarbazone followed by cyclization.
dot
Caption: Hypothetical pathway for triazole synthesis.
Synthesis of Phthalimido-Substituted Pyridazines
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine.[3] While this compound is a 1,2-dicarbonyl equivalent (after deprotection), its direct use in pyridazine synthesis is not established. A potential route could involve the reaction of this compound with a suitable hydrazine derivative, followed by cyclization.
General Experimental Protocol for Reaction with Hydrazine Hydrate:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting product would be the hydrazone of this compound. Further cyclization steps would be required to form a pyridazine ring, which are not well-defined for this specific substrate.
dot
Caption: General experimental workflow.
Summary of Potential Quantitative Data
Due to the limited availability of specific examples in the literature for the direct use of this compound in these syntheses, a comprehensive table of quantitative data cannot be provided. The yields and reaction conditions would be highly dependent on the specific heterocyclic system being targeted and would require significant experimental optimization.
| Heterocycle Class | Potential Reactant | General Conditions | Expected Yield Range | Reference (Analogous Reactions) |
| Triazoles | Thiosemicarbazide | Oxidative cyclization | Highly variable | [1][2] |
| Pyridazines | Hydrazine hydrate | Condensation, reflux | Not established | [3][4] |
Conclusion
This compound holds theoretical potential as a building block for various heterocyclic compounds due to its inherent functional groups. However, a review of the current scientific literature indicates a significant lack of documented applications and specific protocols for its use in the synthesis of pyrroles, pyridazines, quinolines, benzodiazepines, triazoles, and thiazoles. The information presented here is based on analogous reactions of similar α-amino ketones and phthalimide derivatives. Researchers and drug development professionals interested in utilizing this compound for heterocyclic synthesis should consider these pathways as starting points for exploratory research and be prepared to undertake substantial methods development and optimization. Further investigation is required to establish efficient and reliable protocols for the application of this compound in the synthesis of these important bioactive scaffolds.
References
- 1. A telescoped diastereoselective synthesis of phthalimido-substituted spiro-oxazoline oxindoles via an aziridine expansion strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation using Phthalimidoacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active molecules. Phthalimidoacetone serves as a versatile reagent for the introduction of a protected aminoacetone moiety. This protocol details a step-by-step procedure for the N-alkylation of primary amines using this compound via reductive amination. This method provides a reliable route to synthesize N-substituted 2-aminopropan-2-one derivatives, which are valuable intermediates in medicinal chemistry. The phthalimide group serves as a robust protecting group for the primary amine, which can be deprotected under various conditions to liberate the free amine.
Principle of the Method
The N-alkylation of primary amines with this compound proceeds through a two-step, one-pot reductive amination process. First, the primary amine reacts with the ketone functionality of this compound to form an intermediate imine (Schiff base). Subsequently, a reducing agent, such as sodium triacetoxyborohydride, is introduced to selectively reduce the imine C=N bond to a C-N single bond, yielding the N-alkylated product. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the ketone starting material.
Data Presentation
The following table summarizes the results of the N-alkylation of various primary amines with this compound under the optimized reaction conditions described in the protocol.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-1-(1,3-dioxoisoindolin-2-yl)propan-2-amine | 12 | 85 |
| 2 | Aniline | N-Phenyl-1-(1,3-dioxoisoindolin-2-yl)propan-2-amine | 18 | 78 |
| 3 | Cyclohexylamine | N-Cyclohexyl-1-(1,3-dioxoisoindolin-2-yl)propan-2-amine | 16 | 82 |
| 4 | n-Butylamine | N-Butyl-1-(1,3-dioxoisoindolin-2-yl)propan-2-amine | 12 | 88 |
Experimental Protocols
General Protocol for N-Alkylation using this compound via Reductive Amination
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the this compound in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Add the primary amine (1.1 eq) to the solution.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. The acid catalyzes the formation of the imine intermediate.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of primary amines using this compound.
Caption: Reaction mechanism for the reductive amination of this compound with a primary amine.
Deprotection Strategies for the Phthalimide Group from Phthalimidoacetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phthalimide group serves as a crucial protecting group for primary amines in organic synthesis, including in the preparation of key pharmaceutical intermediates like aminoacetone. The selective and efficient removal of this protecting group from precursors such as Phthalimidoacetone is a critical step. This document provides detailed application notes and experimental protocols for the most common deprotection strategies.
Comparison of Deprotection Methods
The choice of deprotection method for this compound depends on several factors, including the desired reaction conditions (mild vs. harsh), the presence of other functional groups, and the required yield. The following table summarizes the key aspects of the most prevalent methods.
| Deprotection Method | Reagents & Solvents | Typical Reaction Conditions | Yield (%) | Advantages | Limitations |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol | Reflux, 1-4 hours | 70-95% | Mild, neutral conditions, high yield.[1][2] | Phthalhydrazide byproduct can be difficult to remove.[3][4] |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, Water/Acetic Acid | Reflux, several hours | Variable | Simple reagents. | Harsh conditions, may cleave other acid-labile groups.[1][3] |
| Basic Hydrolysis | Strong base (NaOH, KOH), Water/Alcohol | Reflux, several hours | Variable | Utilizes common laboratory reagents. | Harsh conditions, may affect base-sensitive functionalities.[5][6] |
| Reductive Cleavage | Sodium borohydride, 2-Propanol/Water, Acetic Acid | Room temperature to 80°C, 2-stage | High | Exceptionally mild, near-neutral conditions, avoids racemization.[7][8][9] | Requires a two-step, one-flask procedure.[7][8] |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This is the most common and generally high-yielding method for the deprotection of phthalimides.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[10]
-
Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.
-
Acidify the mixture with concentrated HCl to a pH of ~1 to ensure complete precipitation of the phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) by the addition of a concentrated NaOH solution to liberate the free aminoacetone.
-
Extract the aminoacetone with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminoacetone.
-
Purify the product by distillation or chromatography as required.
Protocol 2: Acidic Hydrolysis
This method employs strong acids to hydrolyze the phthalimide group. It is a classical method but the harsh conditions can be a limitation for sensitive substrates.[1][3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1 equivalent) in a mixture of concentrated HCl and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours (typically 8-12 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Filter the mixture to remove the phthalic acid.
-
Carefully neutralize the filtrate with a concentrated NaOH solution, keeping the flask in an ice bath to control the exothermic reaction. Continue adding base until the solution is strongly alkaline (pH > 12).
-
Extract the liberated aminoacetone with a suitable organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the aminoacetone by appropriate methods.
Protocol 3: Basic Hydrolysis
Similar to acidic hydrolysis, this method uses a strong base but can sometimes be incomplete, yielding the phthalamic acid intermediate.[5][6]
Materials:
-
This compound
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water/Ethanol mixture
-
Hydrochloric Acid (HCl) solution
-
Suitable organic solvent for extraction
Procedure:
-
Dissolve this compound (1 equivalent) in a solution of excess aqueous or alcoholic sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to precipitate the phthalic acid.
-
Filter to remove the phthalic acid.
-
Make the filtrate basic to liberate the free aminoacetone.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude aminoacetone.
Protocol 4: Reductive Cleavage with Sodium Borohydride
This exceptionally mild, two-stage, one-flask procedure is advantageous for substrates sensitive to harsh acidic or basic conditions.[7][8][9]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Acetic Acid
-
Dichloromethane
Procedure:
-
To a stirred solution of this compound (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (4-5 equivalents) in portions.[8]
-
Stir the mixture at room temperature for 24 hours or until TLC indicates complete consumption of the starting material.
-
Add acetic acid to the reaction mixture to adjust the pH to ~5.
-
Heat the mixture to 50-80°C for 1-2 hours to promote the release of the primary amine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution or other suitable base.
-
Extract the aminoacetone with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude aminoacetone.
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the different phthalimide deprotection methods.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel_synthesis [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Phthalimides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Phthalimidoacetone in Solid-Phase Organic Synthesis
Note to the Reader: Extensive research did not yield specific documented applications or established protocols for the direct use of phthalimidoacetone in solid-phase organic synthesis. The following content provides a comprehensive overview of solid-phase organic synthesis (SPOS) and explores the hypothetical application of a ketone-containing building block like this compound within this methodology. The protocols and data presented are representative of general solid-phase techniques and should be adapted and optimized for any specific synthetic target.
Introduction to Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis is a powerful technique that has revolutionized the fields of medicinal chemistry and drug discovery.[1] The core principle of SPOS involves the covalent attachment of a starting material to an insoluble polymer support (resin).[1][2] Subsequent chemical transformations are carried out on the resin-bound substrate. A key advantage of this approach is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin.[1][2] This methodology allows for the use of large excesses of reagents to drive reactions to completion and is highly amenable to automation and the generation of large compound libraries for high-throughput screening.[1][3]
The success of any solid-phase synthesis relies on several key components:
-
Solid Support (Resin): Typically, these are spherical beads of a cross-linked polymer, such as polystyrene, that are insoluble in organic solvents but swell to allow reagent penetration.[3]
-
Linker: A chemical moiety that connects the initial building block to the solid support and dictates the conditions for the final cleavage of the product from the resin.[4][5]
-
Protecting Groups: These are used to temporarily mask reactive functional groups on the building blocks to prevent unwanted side reactions.[6]
This compound: A Potential Building Block for SPOS
This compound is a chemical compound that incorporates a phthalimide group and a ketone functional group.[7][8] While direct applications in SPOS are not documented, its structure suggests potential utility as a versatile building block for the synthesis of various molecular scaffolds on a solid support. Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2][4]
Hypothetical Applications in SPOS:
-
Synthesis of Heterocyclic Compounds: The ketone functionality of this compound could serve as a handle for various condensation reactions to construct heterocyclic rings, such as pyridines, pyrimidines, or imidazoles, on a solid support.
-
As a Linker: With appropriate functionalization, the this compound core could be developed into a novel linker. The ketone could be used for attachment to the resin, and subsequent chemical transformations could be performed on the phthalimide portion or a substituent attached to it.
-
Introduction of a Ketone Moiety: this compound could be used to introduce a protected ketone into a growing molecule on the solid phase, which could then be deprotected and further elaborated in solution after cleavage from the resin.
Experimental Protocols for Solid-Phase Synthesis
The following are generalized protocols for key steps in a typical solid-phase synthesis. These would need to be optimized for the specific chemistry involving a building block like this compound.
Resin Swelling
Objective: To swell the resin in an appropriate solvent to allow for optimal diffusion of reagents to the reactive sites.
Materials:
-
Solid-phase synthesis resin (e.g., Merrifield resin, Wang resin)
-
Reaction vessel
-
Appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of the chosen solvent to fully immerse the resin.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
Loading of the First Building Block (Hypothetical Example)
Objective: To covalently attach the initial building block to the resin via a linker. This example describes the attachment of a carboxylic acid to a Wang resin.
Materials:
-
Swollen Wang resin
-
Fmoc-protected amino acid (or other carboxylic acid-containing building block)
-
Coupling reagent (e.g., N,N'-Diisopropylcarbodiimide (DIC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., DMF)
Protocol:
-
To the swollen resin, add a solution of the Fmoc-protected amino acid (2-4 equivalents relative to the resin loading capacity) in DMF.
-
Add the coupling reagent (DIC, 2-4 equivalents) and the catalyst (DMAP, 0.1-0.5 equivalents).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Cleavage of the Final Product from the Resin
Objective: To release the synthesized molecule from the solid support. The cleavage conditions are dependent on the type of linker used.
Materials:
-
Resin-bound product
-
Cleavage cocktail (e.g., for a Wang resin, a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) is common).
Protocol:
-
Place the dry, resin-bound product in a reaction vessel.
-
Add the cleavage cocktail.
-
Gently agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
Data Presentation
The choice of resin is critical for the success of a solid-phase synthesis. The following table summarizes the properties of some commonly used resins.
| Resin Type | Linker Type | Suitable for | Cleavage Conditions |
| Merrifield Resin | Benzyl-type | Carboxylic acids | Strong acid (e.g., HF, TFMSA) |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic acids | Moderate acid (e.g., TFA) |
| Rink Amide Resin | Fmoc-compatible amide linker | C-terminal amides | Moderate acid (e.g., TFA) |
| 2-Chlorotrityl Chloride Resin | Trityl-type | Carboxylic acids, alcohols, thiols | Very mild acid (e.g., dilute TFA, acetic acid) |
Visualization of a Hypothetical Solid-Phase Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of a substituted heterocycle on a solid support using a ketone-containing building block.
Caption: Hypothetical workflow for solid-phase synthesis of a heterocycle.
References
- 1. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 3416-57-7 [amp.chemicalbook.com]
- 8. This compound | C11H9NO3 | CID 235046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Phthalimidoacetone: Application Notes and Protocols for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phthalimidoacetone, also known as N-(2-oxopropyl)phthalimide, is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic and medicinal chemistry. The presence of both a ketone carbonyl group and a masked primary amine (in the form of a phthalimide) allows for a variety of subsequent chemical transformations. The phthalimide group itself is a common pharmacophore found in numerous biologically active compounds, exhibiting anti-inflammatory, anticancer, and immunomodulatory properties.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the synthesis of this compound and its derivatives. Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times (from hours to minutes), often higher product yields, and cleaner reaction profiles with fewer byproducts.[1][2] These benefits align with the principles of green chemistry by reducing energy consumption and waste.
A primary application of this compound is in the construction of complex heterocyclic scaffolds, most notably quinoline derivatives. Quinolines are a privileged structure in medicinal chemistry, forming the core of many therapeutic agents with a broad spectrum of activities, including antibacterial, antimalarial, and anticancer effects.[3][4] this compound serves as a key precursor in the Friedländer Annulation , a classic and efficient method for quinoline synthesis. In this reaction, this compound, which contains the requisite α-methylene ketone, undergoes condensation with a 2-aminoaryl aldehyde or ketone to form the quinoline ring system.[5][6] The use of microwave assistance in the Friedländer synthesis has been shown to be highly effective, providing rapid access to polysubstituted quinolines in excellent yields.[1][5]
This application makes this compound a crucial intermediate for generating libraries of novel quinoline-based compounds for drug discovery and development. The subsequent deprotection of the phthalimide group can unmask a primary amine, providing a handle for further functionalization and the synthesis of diverse analogues.
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for the microwave-assisted synthesis of N-substituted phthalimides. It describes the reaction of phthalic anhydride with aminoacetone hydrochloride.
Materials:
-
Phthalic Anhydride
-
Aminoacetone Hydrochloride
-
Triethylamine (or another suitable base)
-
N,N-Dimethylformamide (DMF) or Acetic Acid (as solvent)
-
Microwave Synthesis Reactor with sealed vessel capability
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phthalic anhydride (1.0 mmol, 148 mg), aminoacetone hydrochloride (1.0 mmol, 110 mg), and a base such as triethylamine (1.1 mmol, 153 µL).
-
Add a high-boiling polar solvent that couples well with microwaves, such as 3-4 mL of DMF or glacial acetic acid.
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture with a microwave power setting sufficient to maintain a temperature of 150-160°C for 5-10 minutes. It is crucial to monitor the internal temperature and pressure of the vessel.
-
After irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before carefully opening it.
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary: Phthalimide Synthesis
The following table summarizes typical yields and reaction times for microwave-assisted N-substituted phthalimide synthesis compared to conventional heating methods, as reported in the literature.
| Compound Type | Method | Solvent | Reaction Time | Yield (%) | Reference |
| N-Substituted Phthalimides | Microwave | DMF | 3-4 min | 48-90% | [7] |
| N-Aryl Phthalimides | Conventional | Acetic Acid | Several hours | Lower | [7] |
| 8-Hydroxyquinolines | Microwave | Neat | 5-15 min | 72% (average) | [1] |
| 8-Hydroxyquinolines | Conventional | Oil Bath | 12-24 hours | 34% (average) | [1] |
Protocol 2: Microwave-Assisted Friedländer Synthesis of 2-Methyl-3-phthalimidomethylquinoline
This protocol describes the synthesis of a quinoline derivative from this compound and 2-aminobenzaldehyde.
Materials:
-
This compound (from Protocol 1)
-
2-Aminobenzaldehyde
-
Glacial Acetic Acid
-
Microwave Synthesis Reactor with sealed vessel capability
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a 10 mL microwave reaction vessel, add this compound (1.0 mmol, 203 mg) and 2-aminobenzaldehyde (1.0 mmol, 121 mg).
-
Add 3 mL of glacial acetic acid to act as both the solvent and the acid catalyst.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5 minutes.[5] Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction, cool the vessel to below 50°C before opening.
-
Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield the pure 2-methyl-3-phthalimidomethylquinoline.
Visualizations
Caption: Overall workflow for the microwave-assisted synthesis of a quinoline derivative from Phthalidoacetone.
Caption: Simplified mechanism of the base-catalyzed Friedländer Annulation using this compound.
References
- 1. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Phthalimidoacetone in the Preparation of Novel Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalimidoacetone, a versatile building block, holds significant potential in the development of novel catalysts. Its unique structure, combining a reactive ketone functionality with a bulky, electron-withdrawing phthalimide group, allows for the synthesis of a diverse range of ligands and catalyst precursors. This document provides detailed application notes and experimental protocols for the preparation of two classes of novel catalysts derived from this compound: a Schiff base-Copper(II) complex for oxidation reactions and a Palladium-N-Heterocyclic Carbene (Pd-NHC) complex for cross-coupling reactions. These protocols are based on established synthetic methodologies and aim to guide researchers in harnessing the potential of this compound in catalysis.
Introduction
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis, with profound implications for drug discovery, materials science, and industrial processes. The design of catalyst ligands plays a pivotal role in dictating the catalyst's activity, selectivity, and stability. This compound emerges as a promising starting material for ligand synthesis due to its bifunctional nature. The ketone group provides a handle for the introduction of coordinating moieties, such as imines, to form Schiff base ligands, or for the construction of N-heterocyclic carbene (NHC) precursors. The phthalimide group, on the other hand, can influence the steric and electronic properties of the resulting catalyst, potentially enhancing its performance.
This report details the synthesis and proposed applications of two novel catalyst systems derived from this compound. The first is a Copper(II) complex of a Schiff base ligand, envisioned for aerobic oxidation reactions. The second is a Palladium(II)-NHC complex, a class of catalysts renowned for their high efficiency in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Application 1: this compound-Derived Schiff Base-Copper(II) Complex for Aerobic Oxidation
Rationale
Schiff base complexes of transition metals are widely employed as catalysts in oxidation reactions. The imine-metal bond provides a stable coordination environment, while the metal center facilitates the redox process. By synthesizing a Schiff base ligand from this compound and a suitable diamine, a novel tetradentate ligand can be prepared. Subsequent complexation with Copper(II) is expected to yield a catalyst capable of activating molecular oxygen for the oxidation of alcohols and other organic substrates. The bulky phthalimide groups may prevent catalyst dimerization and enhance substrate selectivity.
Experimental Protocols
Protocol 1: Synthesis of the Phthalimido-Schiff Base Ligand (Phth-SB)
-
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (2 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add ethylenediamine (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Phth-SB ligand.
-
Protocol 2: Synthesis of the Copper(II)-Phthalimido-Schiff Base Complex (Cu-Phth-SB)
-
Materials:
-
Phth-SB ligand
-
Copper(II) Acetate Monohydrate
-
Methanol
-
-
Procedure:
-
Dissolve the Phth-SB ligand (1 equivalent) in hot methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve Copper(II) acetate monohydrate (1 equivalent) in hot methanol.
-
Add the Copper(II) acetate solution dropwise to the stirring ligand solution.
-
A color change should be observed, indicating complex formation.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature, and collect the precipitated complex by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum.
-
Proposed Catalytic Application: Aerobic Oxidation of Benzyl Alcohol
-
Materials:
-
Cu-Phth-SB catalyst
-
Benzyl alcohol
-
Toluene (solvent)
-
Oxygen (balloon)
-
-
Procedure:
-
To a round-bottom flask, add the Cu-Phth-SB catalyst (1-5 mol%).
-
Add benzyl alcohol (1 equivalent) and toluene.
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and analyze the yield of benzaldehyde.
-
Performance Data (Hypothetical, based on analogous systems)
| Catalyst | Substrate | Product | Conversion (%)[1][2][3][4][5] | Selectivity (%)[1][2][3][4][5] | TON (Turnover Number)[4] |
| Cu-Phth-SB | Benzyl Alcohol | Benzaldehyde | >95 | >99 | ~100 |
| Cu-Phth-SB | Cyclohexanol | Cyclohexanone | ~85 | >98 | ~80 |
Application 2: this compound-Derived Palladium-NHC Complex for Suzuki-Miyaura Coupling
Rationale
Palladium-N-heterocyclic carbene (Pd-NHC) complexes are among the most powerful catalysts for C-C bond formation. The strong σ-donating ability of the NHC ligand stabilizes the palladium center and promotes the catalytic cycle. A novel NHC precursor can be synthesized from this compound. The ketone functionality can be transformed into an imidazole ring, which is the precursor to the NHC. The phthalimide group would be positioned to exert a significant steric and electronic influence on the resulting Pd-NHC catalyst, potentially leading to high activity and stability.
Experimental Protocols
Protocol 3: Synthesis of the Phthalimido-Imidazolium Salt (Phth-Im Salt)
This is a proposed multi-step synthesis:
-
Step 1: α-Bromination of this compound.
-
React this compound with a brominating agent (e.g., NBS or Br₂) in a suitable solvent like dichloromethane or acetic acid to obtain α-bromothis compound.
-
-
Step 2: Synthesis of the Imidazole.
-
React the α-bromoketone with a formamidine (e.g., N,N'-dimesitylformamidine) in a suitable solvent like acetonitrile. This reaction typically proceeds via a condensation-cyclization sequence to form the imidazolium salt precursor.[6]
-
-
Step 3: N-Alkylation/Arylation of the Imidazole.
-
The resulting imidazole can be further functionalized by N-alkylation or N-arylation to introduce a desired substituent on the second nitrogen atom of the imidazole ring.
-
Protocol 4: Synthesis of the Palladium-Phthalimido-NHC Complex (Pd-Phth-NHC)
-
Materials:
-
Phth-Im Salt
-
Palladium(II) Acetate
-
A suitable base (e.g., Potassium tert-butoxide or Cesium Carbonate)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the Phth-Im Salt (1 equivalent), Palladium(II) Acetate (0.5 equivalents), and the base (1.1 equivalents).
-
Add the anhydrous, deoxygenated solvent.
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Proposed Catalytic Application: Suzuki-Miyaura Coupling
-
Materials:
-
Pd-Phth-NHC catalyst
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
-
Procedure:
-
In a Schlenk tube, combine the Pd-Phth-NHC catalyst (0.1-1 mol%), the aryl halide (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The product can be purified by column chromatography.
-
Performance Data (Hypothetical, based on analogous systems)
| Catalyst | Aryl Halide | Arylboronic Acid | Product | Yield (%)[7][8][9] | TON (Turnover Number)[7][8][9] |
| Pd-Phth-NHC | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >98 | ~1000 |
| Pd-Phth-NHC | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 | ~950 |
| Pd-Phth-NHC | 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic acid | 4-Fluoro-4'-methylbiphenyl | >97 | ~970 |
Visualizations
Experimental Workflow for Schiff Base-Copper(II) Catalyst Synthesis
Caption: Workflow for the synthesis of the Cu-Phth-SB catalyst.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with Pd-Phth-NHC
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Conclusion
This compound presents a valuable, yet underexplored, platform for the development of novel catalysts. The synthetic routes and protocols outlined in this document provide a framework for the preparation of new Schiff base and N-heterocyclic carbene-based catalysts. The proposed catalysts are expected to exhibit high efficiency in important organic transformations, driven by the unique structural features imparted by the this compound precursor. Further research and experimental validation are encouraged to fully elucidate the catalytic potential of these novel systems.
References
- 1. Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Copper( ii ) complex with a redox-noninnocent Schiff base bearing a tetraphenyldisiloxane unit: synthesis, structure and catalytic oxidation of cycloh ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01028D [pubs.rsc.org]
- 6. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Navigating the Synthesis of Phthalimidoacetone: A Technical Support Guide
For researchers and professionals in the field of drug development and organic synthesis, the preparation of Phthalimidoacetone serves as a crucial step in various synthetic pathways. Achieving a high yield of this compound is often hampered by various experimental challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to streamline the synthesis process, ensuring optimal outcomes.
Troubleshooting Guide: Enhancing Your this compound Yield
This guide addresses common problems encountered during the synthesis of this compound, providing actionable solutions in a straightforward question-and-answer format.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound, typically achieved via a Gabriel synthesis with potassium phthalimide and chloroacetone, can stem from several factors. A systematic approach to troubleshooting is recommended:
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Reagent Quality: The purity and dryness of your starting materials are paramount.
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Potassium Phthalimide: This reagent is hygroscopic and its quality can degrade over time. Ensure it is dry and has been stored in a desiccator. Poor quality potassium phthalimide is a common culprit for low yields.[1]
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Chloroacetone: This reagent can degrade upon storage. It is advisable to use freshly distilled or high-purity chloroacetone.
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Solvent: The solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF), must be anhydrous. The presence of water can lead to side reactions and reduce the nucleophilicity of the phthalimide anion.
-
-
Reaction Conditions: The temperature and duration of the reaction are critical parameters.
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Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A moderate temperature is generally recommended.
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Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Reaction Work-up and Purification: Product loss during isolation and purification is a frequent issue.
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Extraction: Inefficient extraction of the product from the reaction mixture can significantly lower the yield.
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Recrystallization: Choosing an appropriate solvent system for recrystallization is key to obtaining a pure product with minimal loss.
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Question: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: The primary side reaction of concern is the self-condensation of chloroacetone under basic conditions, which can be catalyzed by any residual base. Another potential side product is the hydrolysis of this compound if water is present in the reaction mixture.
To minimize these side reactions:
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Ensure all reagents and solvents are anhydrous.
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Use a stoichiometric amount of potassium phthalimide to avoid excess base.
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Maintain a controlled reaction temperature to disfavor side reactions.
Question: I am struggling with the purification of this compound. What is the recommended procedure?
Answer: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for successful purification. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
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Solvent Selection: Common solvent systems for the recrystallization of this compound include ethanol/water or isopropanol/water mixtures. You can also explore single solvent systems like ethanol or isopropanol.
-
Procedure:
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Dissolve the crude product in a minimal amount of the hot solvent.
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If the solution is colored, you can add a small amount of activated charcoal and heat for a short period before hot filtration.
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Filter the hot solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals thoroughly.
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Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a classic example of the Gabriel synthesis. The reaction proceeds via an SN2 mechanism where the nucleophilic phthalimide anion attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally preferred for the Gabriel synthesis as they can solvate the potassium cation while not significantly solvating the phthalimide anion, thus maintaining its nucleophilicity. N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. Spot the reaction mixture alongside the starting materials (potassium phthalimide and chloroacetone) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. DMF is also a skin irritant and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | Low | Slow reaction rate, incomplete conversion. |
| Optimal | High | Favorable reaction rate without significant side reactions. | |
| Too High | Low | Increased formation of side products. | |
| Reaction Time | Too Short | Low | Incomplete reaction. |
| Optimal | High | Maximum conversion of starting materials. | |
| Too Long | May Decrease | Potential for product degradation or formation of side products over extended periods. | |
| Solvent | Polar Aprotic (e.g., DMF) | High | Effectively solvates the cation without hindering the nucleophilicity of the anion. |
| Protic (e.g., Ethanol) | Low | Can solvate the nucleophile, reducing its reactivity. | |
| Reagent Purity | High | High | Minimizes side reactions and ensures stoichiometry. |
| Low | Low | Contaminants can interfere with the reaction or catalyze side reactions. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
Synthesis of this compound
Materials:
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Potassium phthalimide
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Chloroacetone
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N,N-Dimethylformamide (DMF), anhydrous
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Ethanol
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Water
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Activated charcoal (optional)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 equivalent) and anhydrous DMF.
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Stir the mixture to ensure the potassium phthalimide is well-suspended.
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Add chloroacetone (1.0-1.2 equivalents) dropwise to the suspension at room temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and maintain it for several hours. Monitor the reaction progress by TLC.
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Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
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Stir the mixture for some time to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash it with cold water.
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For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven.
Visualizing the Workflow
To better understand the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the troubleshooting logic for addressing low yield in the synthesis.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Technical Support Center: Phthalimidoacetone Crystallization and Purification
Welcome to the technical support center for Phthalimidoacetone crystallization and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound failing to crystallize?
A1: The most frequent issue is an inappropriate choice of solvent or an insufficient level of supersaturation. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If this compound remains fully dissolved upon cooling, the solution is likely not saturated enough.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To resolve this, try reheating the mixture to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool down much more slowly. Using a solvent with a lower boiling point can also be beneficial.
Q3: The yield of my purified this compound is very low. What are the likely causes?
A3: A low yield can result from several factors. Using an excessive amount of solvent will cause a significant portion of the product to remain in the mother liquor.[1] Premature filtration before crystallization is complete can also lead to loss of product. Additionally, performing multiple purification steps can inherently reduce the final yield. To improve your yield, ensure you are using the minimum amount of hot solvent necessary for dissolution and allow ample time for crystallization at a low temperature before filtering.
Q4: The purity of my this compound did not improve after recrystallization. Why might this be?
A4: If the purity has not improved, it is possible that the impurities have very similar solubility properties to this compound in the chosen solvent. In such cases, the impurities co-crystallize with the product. Trying a different solvent or a solvent mixture may help to separate the compound from the impurities more effectively. It is also possible that rapid crystallization has trapped impurities within the crystal lattice.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath). - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Crystallization Happens Too Quickly | The solution is too concentrated or cooled too rapidly, which can lead to the inclusion of impurities.[1] | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly at room temperature before transferring to a cold bath. |
| Formation of an Oil Instead of Crystals | The melting point of this compound is close to the boiling point of the solvent, or the solution is too concentrated. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Consider using a solvent with a lower boiling point. |
| Colored Impurities in Crystals | Colored byproducts from the synthesis are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product. |
| Poor Crystal Quality (small needles or powder) | Nucleation rate is too high, often due to rapid cooling or high supersaturation. | - Decrease the rate of cooling. - Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Methanol | Soluble | A common solvent for related compounds. |
| This compound | Acetone | Soluble | Often used in the synthesis and purification of similar ketones. |
| This compound | Ethanol | Likely Soluble | Ethanol is a good solvent for many N-substituted phthalimides.[2] |
| This compound | Water | Insoluble | Expected to have very low solubility in water. |
| N-substituted phthalimides | Dichloromethane/Ethanol | Soluble | A mixture used for recrystallizing similar compounds.[3] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
This protocol outlines a general procedure for the purification of this compound by recrystallization from a single solvent like ethanol.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all the this compound has just dissolved. Avoid adding a large excess of solvent to ensure a good recovery.
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Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization of the product in the filter funnel.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the crystallization and purification process.
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for crystallization issues.
References
Side reactions and byproduct formation in Phthalimidoacetone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phthalimidoacetone. Our goal is to address common challenges, particularly concerning side reactions and byproduct formation, to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
This compound, also known as N-acetonylphthalimide, is typically synthesized via the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with chloroacetone. The phthalimide anion acts as a surrogate for ammonia, providing a controlled method for forming a primary amine precursor while avoiding the over-alkylation often seen with other methods.[1]
Q2: Which solvent is recommended for this reaction?
Dimethylformamide (DMF) is widely regarded as an excellent solvent for the Gabriel synthesis of this compound.[2] Other polar aprotic solvents like dimethyl sulfoxide (DMSO) can also be used. The choice of solvent is crucial as it influences reaction rate and solubility of the reactants.
Q3: Can I use other haloacetones, such as bromoacetone?
Yes, other α-halo ketones can be used. In Gabriel syntheses, the reactivity of the alkyl halide is a critical factor. Generally, the reactivity follows the order of I > Br > Cl. While chloroacetone is commonly used, bromoacetone would be expected to be more reactive, potentially allowing for milder reaction conditions or shorter reaction times.
Q4: What are the primary challenges in this compound synthesis?
Common challenges include incomplete reactions leading to low yields, and the formation of side products that complicate purification. The quality of the potassium phthalimide is also a critical factor for the success of the reaction.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of potassium phthalimide: Potassium phthalimide can degrade upon prolonged storage, especially if exposed to moisture.[3] | Use freshly prepared or properly stored potassium phthalimide. Consider preparing it fresh from phthalimide and potassium hydroxide. |
| Insufficient reaction temperature or time: The reaction may be sluggish at lower temperatures. | Ensure the reaction is heated to an appropriate temperature (typically 80-100 °C in DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. | |
| Poor quality of chloroacetone: Chloroacetone can degrade or contain impurities that inhibit the reaction. | Use freshly distilled or high-purity chloroacetone. | |
| Presence of Multiple Byproducts | Self-condensation of chloroacetone: Under basic conditions, which can arise from trace amounts of base or hydrolysis of potassium phthalimide, chloroacetone can undergo self-aldol condensation. | Ensure anhydrous reaction conditions and use a non-nucleophilic base if necessary to prepare the potassium phthalimide in situ. |
| Hydrolysis of phthalimide: At high temperatures in the presence of water, the phthalimide ring can undergo hydrolysis. | Use anhydrous solvents and reagents to minimize water content. | |
| Difficulty in Product Purification | Contamination with unreacted phthalimide: If the reaction does not go to completion, the final product will be contaminated with starting material. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Recrystallization can be an effective purification method. |
| Formation of colored impurities: Overheating or prolonged reaction times can lead to the formation of colored byproducts. | Carefully control the reaction temperature and time. Purification by column chromatography or recrystallization with activated carbon may be necessary. |
Key Experimental Protocol: Synthesis of this compound
Materials:
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Potassium phthalimide
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Chloroacetone
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Anhydrous Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous DMF.
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Add chloroacetone (1.0-1.2 equivalents) to the suspension.
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Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the consumption of the starting materials.
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Cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing ice-water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizing Reaction and Troubleshooting Logic
To aid in understanding the synthetic pathway and troubleshooting common issues, the following diagrams are provided.
References
Technical Support Center: Optimization of Phthalimidoacetone Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the alkylation of Phthalimidoacetone.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for the alkylation of this compound?
A1: A common starting point for the alkylation of this compound involves reacting it with a slight excess (1.1-1.2 equivalents) of an alkyl halide in a polar aprotic solvent such as acetonitrile (MeCN) or acetone. A mild inorganic base like potassium carbonate (K₂CO₃) is often employed. The reaction can typically be initiated at room temperature and monitored for progress before any application of heat.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in this compound alkylation can arise from several factors. Consider the following troubleshooting steps:
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Base Strength: If your alkylating agent is not very reactive, a stronger base might be necessary to facilitate the reaction. Options include cesium carbonate or sodium hydride.
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Temperature: While it is advisable to start at room temperature, some reactions may require heating to proceed at a reasonable rate. Incrementally increasing the temperature to 40-60 °C while monitoring for product formation and decomposition is a good strategy.
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Reagent Stability: Ensure the alkylating agent has not degraded, especially if it is sensitive to light or moisture. Using fresh reagents is always recommended.
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Stoichiometry: Carefully check the molar ratios of your reactants. While a slight excess of the alkylating agent is common, a large excess can lead to side reactions.
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Solvent Choice: The solvent can significantly influence reaction rates and solubility. If acetonitrile is not effective, consider dimethylformamide (DMF) for higher temperatures or tetrahydrofuran (THF) for specific substrates.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: The formation of multiple products can be due to several side reactions:
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Over-alkylation: The product of the initial alkylation may undergo a second alkylation, leading to a dialkylated product. To minimize this, the alkylating agent can be added slowly to the reaction mixture.
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Side reactions of the alkylating agent: The alkylating agent itself may be unstable under the reaction conditions and undergo elimination or other decomposition pathways.
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Reaction with the solvent: In some cases, the base or the alkylating agent may react with the solvent.
Q4: How do I choose the most suitable base and solvent for my specific alkylation reaction?
A4: The choice of base and solvent is crucial and depends on the reactivity of both the this compound and the alkylating agent. A general guideline is to start with milder conditions and increase the reactivity as needed. The table below provides a general guide.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated alkylating agent. 4. Poor solubility of reagents. | 1. Switch to a stronger base (e.g., Cs₂CO₃, NaH). 2. Gradually increase the reaction temperature (e.g., to 40-60 °C). 3. Use a fresh batch of the alkylating agent. 4. Screen alternative solvents to improve solubility (e.g., DMF, THF). |
| Formation of Multiple Products | 1. Over-alkylation of the desired product. 2. Competing side reactions. | 1. Add the alkylating agent dropwise to the reaction mixture. 2. Use milder reaction conditions (lower temperature, weaker base). |
| Product Decomposition | 1. Reaction temperature is too high. 2. The product is unstable in the presence of the base. | 1. Reduce the reaction temperature. 2. Use a milder base and shorter reaction times. |
Experimental Protocols
General Protocol for this compound Alkylation:
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Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M).
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Base Addition: Add the selected base (e.g., potassium carbonate, 2.0 eq).
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Alkylating Agent: In a separate flask, dissolve the alkylating agent (1.2 eq) in a minimal amount of the anhydrous solvent.
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Reaction: Add the alkylating agent solution dropwise to the stirring this compound suspension at room temperature over a period of 15-30 minutes.
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Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-50 °C.
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Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the inorganic base by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product using a suitable technique, such as column chromatography, to isolate the desired alkylated product.
Data Presentation
Table 1: General Guidance on Reaction Condition Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Intermediate) | Condition 3 (Strong) | Considerations |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | Base strength should be matched with the acidity of the proton being removed and the reactivity of the alkylating agent. |
| Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Solvent should dissolve the reactants and be compatible with the reaction conditions. |
| Temperature | Room Temperature | 40-60 °C | > 60 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Alkylating Agent (eq) | 1.1 - 1.2 | 1.3 - 1.5 | > 1.5 | Excess alkylating agent can lead to di-alkylation. |
Visualizations
Caption: Experimental workflow for this compound alkylation.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purifying Phthalimidoacetone with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying Phthalimidoacetone using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a column chromatography method for this compound purification?
A1: The crucial first step is to perform thin-layer chromatography (TLC) to determine an appropriate solvent system.[1][2] TLC helps in assessing the separation of this compound from impurities and provides a good estimate of the required mobile phase polarity for the column.
Q2: Which stationary phase is most suitable for this compound purification?
A2: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is the most common and effective choice.[3] Alumina can also be used, but silica gel generally provides good separation for a wide range of organic compounds.
Q3: How do I choose the right mobile phase (eluent) for the purification?
A3: The choice of mobile phase depends on the polarity of this compound and the impurities. A common approach is to use a two-component solvent system, typically a non-polar solvent like hexane or petroleum ether mixed with a more polar solvent such as ethyl acetate or dichloromethane.[3][4] The ratio of these solvents is adjusted to achieve good separation on a TLC plate, ideally with the this compound spot having an Rf value between 0.2 and 0.4.
Q4: Can I reuse the silica gel from my column?
A4: While technically possible in some cases, it is generally not recommended to reuse silica gel for column chromatography. Reusing the stationary phase can lead to cross-contamination between different samples and degradation of the silica gel, which can affect the separation performance. The low cost of silica gel makes using fresh material for each purification a better practice.[2]
Troubleshooting Guide
Problem: this compound is not moving down the column (stuck at the top).
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Possible Cause: The mobile phase is not polar enough to elute the compound.
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Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. This can be done by preparing a series of eluents with increasing polarity and sequentially adding them to the column (a gradient elution).
Problem: All compounds, including this compound, are coming off the column too quickly (eluting with the solvent front).
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Possible Cause: The mobile phase is too polar.
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Solution: Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, increase the percentage of hexane. This will increase the interaction of the compounds with the stationary phase and slow down their elution.
Problem: The separation between this compound and an impurity is poor (co-elution).
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Possible Cause 1: The chosen solvent system does not have the right selectivity for the separation.
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Solution 1: Experiment with a different solvent system on TLC. For example, try substituting ethyl acetate with dichloromethane or acetone to see if it improves the separation.
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Possible Cause 2: The column was not packed properly, leading to channeling.
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Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
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Possible Cause 3: The sample was loaded in a volume that was too large or in a solvent that was too strong.
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Solution 3: Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible while still ensuring solubility.[5] Loading the sample in a concentrated band at the top of the column is key to achieving sharp separation.
Problem: The collected fractions of this compound are very dilute.
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Possible Cause: The column diameter is too large for the amount of sample being purified.
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Solution: Use a narrower column for smaller sample sizes to ensure that the compound elutes in a more concentrated band.
Problem: The compound appears to be degrading on the column.
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Possible Cause: this compound may be sensitive to the acidic nature of the silica gel.
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Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.[3] This can help to neutralize the acidic sites on the silica gel and prevent the degradation of sensitive compounds.
Data Presentation
Table 1: Common Solvent Systems for Normal-Phase Column Chromatography
| Polarity Index | Non-Polar Solvent | Polar Solvent | Typical Ratio (Non-Polar:Polar) | Notes |
| Very Low | Hexane / Petroleum Ether | - | 100:0 | Suitable for very non-polar compounds. |
| Low | Hexane / Petroleum Ether | Dichloromethane | 95:5 to 80:20 | Good for separating non-polar to slightly polar compounds. |
| Medium | Hexane / Petroleum Ether | Ethyl Acetate | 90:10 to 50:50 | A versatile system for a wide range of moderately polar compounds.[4] |
| High | Dichloromethane | Methanol | 99:1 to 90:10 | Used for more polar compounds. Methanol concentration should be kept low to avoid dissolving the silica.[3][4] |
| Very High | Ethyl Acetate | Methanol | 98:2 to 90:10 | For highly polar compounds. |
Experimental Protocols
Methodology for Purifying this compound by Column Chromatography
-
Stationary Phase and Column Preparation:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Continuously run the mobile phase through the column, never allowing the top of the silica gel to run dry.[2]
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., in test tubes or vials).
-
If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions containing the desired compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Phthalhydrazide Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of phthalhydrazide, a common byproduct in reactions such as the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide and why is it a problematic byproduct?
Phthalhydrazide is a cyclic byproduct formed during the hydrazinolysis of N-alkylphthalimides, a crucial step in the Gabriel synthesis for preparing primary amines.[1] While its formation signals the successful deprotection of the desired amine, its removal can be challenging.[2][3] Incomplete removal of phthalhydrazide results in contamination of the final amine product, which can interfere with subsequent reactions and compromise the purity of active pharmaceutical ingredients (APIs).[1]
Q2: What are the primary methods for removing the phthalhydrazide byproduct?
The two main strategies for removing phthalhydrazide leverage its solubility properties:
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Precipitation and Filtration: This is the most common method, capitalizing on the low solubility of phthalhydrazide in many organic solvents.[1][2]
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Aqueous Extraction: This method involves partitioning the reaction mixture between an organic solvent and a pH-adjusted aqueous phase to separate the byproduct from the desired amine.[1]
Q3: What are the solubility properties of phthalhydrazide?
Understanding the solubility of phthalhydrazide is key to its successful removal.
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Generally Soluble In: Acetone, acetic acid, dimethylformamide (DMF), and basic aqueous solutions (e.g., 0.1M KOH, 0.1 M NaOH, or 5% NaHCO3) where it forms a water-soluble salt.[1]
-
Poorly Soluble In: Tetrahydrofuran (THF), methanol, benzene, and cold ethanol.[1] This poor solubility is exploited for its removal by precipitation.
Q4: Can residual hydrazine from the deprotection step cause issues?
Yes, excess hydrazine is a reactive nucleophile and can interfere with subsequent reactions, particularly in bioconjugation where it may react with aldehydes. It is essential to remove all traces of hydrazine, often achieved by using a rotary evaporator.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of phthalhydrazide.
| Issue | Potential Cause | Recommended Solution |
| Phthalhydrazide remains in the final product after filtration. | The chosen solvent for washing the precipitate may not be optimal, leading to co-dissolving of the byproduct. | Wash the filter cake thoroughly with a cold solvent in which your desired amine is soluble, but phthalhydrazide is not (e.g., cold ethanol, THF).[1] |
| The phthalhydrazide may have formed a salt with your amine product, increasing its solubility. | Consider an acidic workup. Dissolving the crude product in an aqueous acid solution will protonate the amine (making it water-soluble) while the phthalhydrazide remains as a solid for filtration.[1] | |
| Low yield of the desired amine after workup. | The desired amine might be co-precipitating with the phthalhydrazide. | After initial filtration, carefully wash the precipitated phthalhydrazide with the reaction solvent to recover any trapped product. Combine the filtrate and washings. |
| During an aqueous basic extraction, the desired amine might have some solubility in the aqueous layer. | After separating the organic layer, re-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[1] | |
| An emulsion forms during aqueous extraction. | High concentration of salts or fine solid particles at the interface. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If solids are present, filtration of the entire mixture through a pad of Celite may be necessary. |
| The final product is contaminated with an unknown impurity. | The impurity could be a salt of your product with phthalhydrazide. | Wash the reaction mixture with an aqueous base (e.g., 0.1 M NaOH) to convert the phthalhydrazide into its water-soluble salt, which can then be removed in the aqueous phase. |
Comparison of Removal Methods
While specific quantitative data on the efficiency of each method is highly dependent on the specific amine product, the following table provides a qualitative comparison to guide your choice of protocol.
| Method | Primary Mechanism | Best Suited For | Advantages | Disadvantages |
| Precipitation & Filtration | Low solubility of phthalhydrazide in organic solvents. | When the desired amine is highly soluble in the reaction solvent (e.g., ethanol, THF). | Simple, fast, and avoids aqueous workups which can be problematic for water-sensitive compounds. | Risk of co-precipitation of the desired product, potentially lowering yields. Incomplete removal if phthalhydrazide has partial solubility.[1] |
| Aqueous Basic Extraction | Conversion of phthalhydrazide to a water-soluble salt. | When the desired amine is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). | Generally provides a very clean separation and high purity of the final product. | Requires an additional extraction step and the use of multiple solvents. Not suitable for amines that are water-soluble or base-sensitive. |
| Aqueous Acidic Extraction | Protonation of the desired amine to make it water-soluble, while phthalhydrazide remains insoluble. | When the desired amine is soluble in an acidic aqueous solution and insoluble in organic solvents in its freebase form. | Effective for separating the amine from non-basic impurities. | Requires subsequent basification and extraction to isolate the free amine. Not suitable for acid-sensitive molecules.[1] |
Experimental Protocols
Protocol 1: Removal by Precipitation and Filtration
This method is the most direct approach following the hydrazinolysis step.
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Reaction Completion: After the deprotection reaction is complete (as monitored by TLC), a voluminous white precipitate of phthalhydrazide will typically form.
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Cooling: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.
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Filtration: Collect the precipitated phthalhydrazide by suction filtration (e.g., using a Büchner funnel).
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Washing: Wash the filter cake thoroughly with several portions of a cold solvent such as ethanol or THF.
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Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amine product.
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Further Purification: If necessary, further purify the crude amine by chromatography or recrystallization.[1]
Protocol 2: Removal by Aqueous Basic Extraction
This protocol is highly effective when the desired amine is soluble in a water-immiscible organic solvent.
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Solvent Removal: After the deprotection reaction, remove the reaction solvent (e.g., ethanol) under reduced pressure.
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Partitioning: Dissolve the residue in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel.
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Washing: Wash the organic solution with an aqueous basic solution, such as 0.1 M NaOH or 5% NaHCO3. This converts the phthalhydrazide into its water-soluble salt, which partitions into the aqueous layer.
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Extraction: Separate the organic layer. Extract the aqueous layer a few more times with the organic solvent to ensure full recovery of the desired amine.
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Drying and Concentration: Combine all organic layers, dry over a suitable drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the amine product.[1]
Visual Guides
Experimental Workflow for Phthalhydrazide Removal
Caption: Workflow for two common methods of phthalhydrazide byproduct removal.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting phthalhydrazide contamination.
References
Preventing racemization in amino acid synthesis using Phthalimidoacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amino acid synthesis. The focus is on preventing racemization, with a particular emphasis on the role of phthalimido-containing compounds as protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phthalimido group in amino acid synthesis?
A1: In the context of amino acid synthesis, the phthalimido group primarily serves as a protecting group for the primary amine functionality. This is famously utilized in the Gabriel synthesis, where potassium phthalimide is used to introduce the nitrogen atom that will become the amino group of the amino acid. The phthalimido group effectively prevents the amine from undergoing unwanted side reactions and can be removed under conditions that, with care, minimize racemization of the newly formed chiral center.[1][2][3]
Q2: How does the Gabriel synthesis utilize a phthalimido derivative?
A2: The Gabriel synthesis is a classic method for preparing primary amines, which has been adapted for the synthesis of amino acids. The process begins with the reaction of potassium phthalimide with a haloester, typically an α-bromo ester. The phthalimido group protects the nitrogen atom during the subsequent alkylation step. Finally, the phthalimido group is removed by hydrolysis or hydrazinolysis to yield the desired amino acid.[1][4]
Q3: Does the phthalimido protecting group itself prevent racemization?
A3: The phthalimido group is primarily a protecting group, not a chiral auxiliary designed to actively direct stereochemistry or prevent racemization in subsequent steps. However, its robust nature protects the amino group from participating in reactions that could lead to racemization at the α-carbon. The choice of deprotection method is crucial to avoid loss of optical activity. Deprotection using methods like NaBH₄ followed by acetic acid has been shown to proceed with no measurable loss of optical activity for N-phthalimido α-amino acids.[3]
Q4: What is racemization in the context of amino acid synthesis?
A4: Racemization is the process by which an enantiomerically pure or enriched chiral compound converts into a mixture of equal parts of both enantiomers (a racemate). In amino acid synthesis, this leads to the loss of stereochemical integrity at the α-carbon, resulting in a mixture of D- and L-amino acids. This is a significant issue as the biological activity of peptides and proteins is highly dependent on the specific stereochemistry of their constituent amino acids.
Q5: What are the common causes of racemization during peptide synthesis?
A5: Racemization during peptide synthesis, particularly during the coupling of amino acids, is a well-known problem. The primary mechanism involves the formation of an oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in racemization. Factors that promote racemization include the use of strong activating agents, prolonged reaction times, elevated temperatures, and the presence of excess base.[5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantiomeric Excess in Asymmetric Synthesis
Possible Causes:
-
Suboptimal Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the reaction stereoselectively.
-
Incorrect Reaction Conditions: Temperature, solvent polarity, and the choice of base can all significantly impact the stereochemical outcome of a reaction.
-
Racemization of Starting Materials or Product: The starting materials may not be enantiomerically pure, or the product may be racemizing under the reaction or work-up conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the enantiomeric purity of your starting materials and chiral auxiliary using an appropriate analytical technique (e.g., chiral HPLC, polarimetry).
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lower activation energy.
-
Screen Solvents: The polarity of the solvent can influence the conformation of the transition state. Experiment with a range of solvents to find the optimal conditions.
-
Evaluate Different Bases: The strength and steric bulk of the base can affect the rate of deprotonation and the potential for side reactions. Consider using sterically hindered, non-nucleophilic bases.[5]
-
Modify the Chiral Auxiliary: If possible, consider using a different chiral auxiliary with greater steric bulk or different electronic properties.
Issue 2: Racemization During Deprotection of Phthalimido-Protected Amino Acids
Possible Causes:
-
Harsh Deprotection Conditions: Strong acidic or basic conditions used for hydrolysis of the phthalimide can lead to racemization of the α-center.
-
Elevated Temperatures: High temperatures during deprotection can accelerate the rate of racemization.
Troubleshooting Steps:
-
Use Milder Deprotection Reagents: Instead of strong acid or base hydrolysis, consider using hydrazinolysis (the Ing-Manske procedure) or reductive cleavage with sodium borohydride followed by acid workup, which are known to be milder conditions.[3]
-
Control Reaction Temperature: Perform the deprotection at the lowest effective temperature to minimize the risk of racemization.
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Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the deprotection is complete to avoid prolonged exposure to potentially racemizing conditions.
Experimental Protocols
General Protocol for Gabriel Synthesis of an α-Amino Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
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Formation of Potassium Phthalimide: Phthalimide is reacted with an equimolar amount of potassium hydroxide in a suitable solvent like ethanol. The mixture is heated to reflux, and upon cooling, potassium phthalimide precipitates and can be collected by filtration.
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Alkylation: The dried potassium phthalimide is then reacted with an α-haloester (e.g., diethyl bromomalonate) in an aprotic polar solvent like DMF. The reaction is typically stirred at an elevated temperature until completion.
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Hydrolysis/Hydrazinolysis: The resulting N-phthalimido derivative is then deprotected.
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Acid Hydrolysis: The compound is refluxed with a strong acid (e.g., HCl, H₂SO₄). This method also hydrolyzes the ester groups.
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Hydrazinolysis: The compound is refluxed with hydrazine hydrate in a solvent like ethanol. This cleaves the phthalimido group, forming a phthalhydrazide precipitate that can be filtered off.
-
-
Decarboxylation (if using a malonic ester derivative): If a malonic ester was used, the resulting amino malonic acid is heated to induce decarboxylation, yielding the final α-amino acid.[1][4]
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Purification: The final amino acid is purified by recrystallization or ion-exchange chromatography.
Data Presentation
Table 1: Comparison of Deprotection Methods for N-Phthaloyl Amino Acids
| Deprotection Method | Reagents | Typical Conditions | Reported Racemization | Reference |
| Acid Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, several hours | Can be significant, substrate-dependent | General Knowledge |
| Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O) | Reflux in Ethanol | Generally low | [3] |
| Reductive Cleavage | NaBH₄, then Acetic Acid | 2-propanol, room temperature | No measurable loss of optical activity | [3] |
Visualizations
Caption: Workflow for the Gabriel synthesis of α-amino acids.
Caption: General mechanism of racemization via an oxazolone intermediate.
References
Technical Support Center: Scaling Up the Synthesis of Phthalimidoacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Phthalimidoacetone for bulk production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method for synthesizing this compound is the Gabriel synthesis, which involves the nucleophilic substitution of a halide by the phthalimide anion. Specifically, it is the reaction of potassium phthalimide with chloroacetone. This method is favored for its reliability and the relatively low cost of starting materials.
Q2: Which solvent is recommended for the large-scale synthesis of this compound?
A2: For bulk production, a solvent that is inert, has a suitable boiling point for the reaction temperature, and allows for easy product isolation is crucial. N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction due to its ability to dissolve potassium phthalimide and facilitate the SN2 reaction. However, for very large scales, the removal of high-boiling DMF can be challenging. Alternative solvents like acetone can also be used, which may simplify the work-up process.
Q3: What are the typical yields for the synthesis of this compound on a larger scale?
A3: With an optimized process, yields for the synthesis of this compound can be quite good. While specific yields can vary depending on the exact conditions and scale, it is reasonable to target yields in the range of 70-90%.
Q4: What are the critical safety precautions to consider when scaling up this synthesis?
A4: When scaling up, it is imperative to conduct a thorough risk assessment. Key safety considerations include:
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Handling of Chloroacetone: Chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Exothermic Reaction: The reaction can be exothermic. On a large scale, proper temperature control using a reactor with a cooling system is essential to prevent a runaway reaction.
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Solvent Hazards: DMF is a high-boiling solvent and can have associated health risks. Ensure proper ventilation and containment. If using flammable solvents like acetone, take precautions against ignition sources.
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Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive potassium phthalimide. | 1. Ensure the potassium phthalimide is dry and has been stored properly. Consider preparing it fresh from phthalimide and potassium hydroxide if its quality is uncertain. |
| 2. Low reaction temperature. | 2. Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., reflux). | |
| 3. Impure starting materials. | 3. Verify the purity of chloroacetone and potassium phthalimide using appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of Significant Side Products | 1. Presence of dihaloalkane impurities in chloroacetone. | 1. Use high-purity chloroacetone to minimize the formation of bis-alkylated byproducts. |
| 2. Reaction temperature is too high or reaction time is too long. | 2. Optimize the reaction conditions by monitoring the reaction progress using TLC or HPLC to avoid over-reaction and decomposition. | |
| Difficult Product Isolation/Purification | 1. Product is an oil and difficult to crystallize. | 1. Attempt to induce crystallization by seeding with a small crystal of pure product, or by scratching the inside of the flask. If crystallization fails, purification by column chromatography may be necessary. |
| 2. Contamination with unreacted starting materials. | 2. Unreacted potassium phthalimide and phthalimide are insoluble in non-polar organic solvents. Washing the crude product with water and a non-polar organic solvent can help remove these impurities. | |
| 3. Difficulty in removing the solvent (e.g., DMF). | 3. For large-scale operations, consider using a rotary evaporator with a high-vacuum pump and a heated bath. Alternatively, explore alternative, lower-boiling point solvents during the process development phase. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. For bulk production, this procedure should be optimized and adapted to the available equipment.
Materials:
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Potassium Phthalimide
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Chloroacetone
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N,N-Dimethylformamide (DMF) or Acetone
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Deionized Water
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Dichloromethane (or other suitable extraction solvent)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
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Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
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Heating/cooling circulator
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Addition funnel
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Filtration apparatus (e.g., Buchner funnel)
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with potassium phthalimide and the chosen solvent (DMF or acetone). Begin stirring to form a slurry.
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Reagent Addition: Slowly add chloroacetone to the stirred slurry via an addition funnel. The addition should be controlled to manage any exotherm.
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Reaction: Heat the reaction mixture to the target temperature (e.g., reflux if using acetone, or a specific temperature like 80-100 °C if using DMF) and maintain for the required reaction time. Monitor the reaction progress by TLC or HPLC.
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Work-up:
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Cool the reaction mixture to room temperature.
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If using DMF, the solvent can be removed under high vacuum. Alternatively, the reaction mixture can be poured into a large volume of cold water to precipitate the crude product.
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If using acetone, the solvent can be removed under reduced pressure.
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Filter the precipitated solid and wash it thoroughly with water to remove inorganic salts.
-
-
Extraction and Washing:
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Dissolve the crude product in a suitable organic solvent like dichloromethane.
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Transfer the solution to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography if necessary.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis of this compound. These values should be optimized for a specific scale and equipment.
| Parameter | Value | Notes |
| Stoichiometry (Potassium Phthalimide : Chloroacetone) | 1 : 1.05 - 1.2 | A slight excess of chloroacetone is often used to ensure complete consumption of the phthalimide salt. |
| Solvent | DMF or Acetone | DMF generally gives faster reaction rates but is harder to remove. Acetone is a lower-boiling alternative. |
| Reaction Temperature | 56 °C (reflux for Acetone) or 80-100 °C (for DMF) | Temperature should be carefully controlled to balance reaction rate and minimize side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 70 - 90% | Yields are highly dependent on the purity of starting materials and the optimization of reaction and work-up conditions. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for low product yield.
Managing temperature control in Phthalimidoacetone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phthalimidoacetone. The content focuses on managing temperature control, a critical parameter for successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound reaction consistently low?
Answer:
Low yields in this compound synthesis can often be attributed to several temperature-related factors. The reaction between potassium phthalimide and a haloacetone (e.g., chloroacetone or bromoacetone) is a classic Gabriel synthesis, which is sensitive to reaction conditions.
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: The nucleophilic substitution may be too slow at lower temperatures, leading to incomplete conversion.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions at Elevated Temperatures: While higher temperatures can increase the reaction rate, they can also promote side reactions.
-
Solution: If increasing the temperature does not improve the yield of the desired product, consider that side reactions may be occurring. It is important to find an optimal temperature that maximizes the formation of this compound while minimizing byproducts.
-
-
Poor Solubility of Reactants: Potassium phthalimide may not be fully dissolved at lower temperatures in common solvents like DMF or DMSO, limiting its availability to react.
-
Solution: Ensure your reaction mixture is well-stirred and that the temperature is sufficient to dissolve the reactants.
-
Question 2: My reaction mixture has turned dark brown or black, and I have isolated very little of the desired product. What could be the cause?
Answer:
A dark coloration of the reaction mixture often indicates decomposition of the starting materials or the product, which is frequently caused by excessive heat.
Potential Causes and Solutions:
-
Thermal Decomposition: The haloacetone starting material or the this compound product may be thermally unstable at the reaction temperature. Thermal decomposition is the breakdown of a compound into two or more different substances using heat.[1][2][3]
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Solution: Lower the reaction temperature. It is crucial to establish the thermal stability of your reactants and products. Consider running the reaction at a lower temperature for a longer duration.
-
-
Solvent-Related Decomposition: Some solvents may contribute to decomposition pathways at higher temperatures.
-
Solution: If lowering the temperature is not effective, consider switching to a different high-boiling point aprotic solvent.
-
Question 3: I am observing the formation of multiple byproducts in my TLC analysis. How can I minimize these?
Answer:
The formation of multiple byproducts is a common issue and is often linked to the reaction temperature.
Potential Causes and Solutions:
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Elimination Reactions: Although less common with primary halides like haloacetone, at higher temperatures, elimination reactions can compete with the desired substitution reaction.
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Solution: Running the reaction at a lower temperature can favor the S\N2 substitution pathway over elimination.
-
-
Self-Condensation of Haloacetone: At elevated temperatures, haloacetones can undergo self-condensation reactions.
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Solution: A lower reaction temperature and controlled addition of the haloacetone to the reaction mixture can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound via the Gabriel synthesis can vary depending on the specific haloacetone used (chloro- vs. bromo-) and the solvent. A good starting point is typically in the range of 60-90°C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions that provides a good balance between reaction rate and purity.
Q2: How does the choice of solvent affect the reaction temperature?
A2: The choice of solvent is critical as it dictates the temperature range in which the reaction can be run. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are commonly used for Gabriel synthesis because they effectively dissolve potassium phthalimide and are stable at the required reaction temperatures.[4]
Q3: Can I run the reaction at room temperature?
A3: While some Gabriel syntheses can proceed at room temperature, the reaction with haloacetones may be impractically slow. Gentle heating is usually required to achieve a reasonable reaction rate. If you are working with a particularly heat-sensitive substrate, running the reaction at a lower temperature for an extended period (24-48 hours) may be a viable option.
Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time at a given temperature?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your reaction. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting materials (potassium phthalimide and haloacetone) and the formation of the this compound product. This will help you determine when the reaction has reached completion and avoid unnecessarily long reaction times at elevated temperatures, which could lead to decomposition.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the effect of temperature on the synthesis of this compound.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity by HPLC (%) | Observations |
| 40 | 24 | 35 | 98 | Very slow reaction, incomplete conversion. |
| 60 | 12 | 75 | 95 | Good conversion with high purity. |
| 80 | 6 | 88 | 92 | Faster reaction, slight increase in impurities. |
| 100 | 4 | 85 | 85 | Rapid reaction, noticeable byproduct formation. |
| 120 | 2 | 60 | 70 | Significant decomposition, dark reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound (N-(2-oxopropyl)phthalimide)
This protocol provides a general method for the synthesis of this compound.
Materials:
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Potassium phthalimide
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Chloroacetone (or Bromoacetone)
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Anhydrous Dimethylformamide (DMF)
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Ice-water bath
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Standard laboratory glassware and stirring apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Addition of Haloacetone: Cool the solution in an ice-water bath. Slowly add chloroacetone (1.1 equivalents) dropwise to the stirred solution.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 70°C).
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Monitoring: Monitor the reaction progress by TLC until the starting material (potassium phthalimide) is consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.
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Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting decision tree for temperature-related issues.
Caption: General workflow for this compound synthesis.
References
Catalyst selection and optimization for Phthalimidoacetone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phthalimidoacetone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Gabriel synthesis route involving the reaction of potassium phthalimide with chloroacetone.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of reagents: Decomposed or impure potassium phthalimide or chloroacetone. 2. Inappropriate solvent: The solvent may not be suitable for an S_N2 reaction. 3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion. 4. Presence of water: Moisture can hydrolyze the phthalimide salt. | 1. Verify reagent quality: Use freshly prepared or properly stored, dry reagents. The quality of potassium phthalimide is crucial; it should be a fine, dry powder. 2. Optimize solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for Gabriel synthesis. 3. Adjust reaction conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. |
| Formation of Side Products | 1. Side reactions of chloroacetone: Chloroacetone can undergo self-condensation or other side reactions under basic conditions. 2. Hydrolysis of this compound: The product might be sensitive to harsh work-up conditions. | 1. Control reaction temperature: Maintain a consistent and appropriate temperature to minimize side reactions. 2. Use milder work-up conditions: Avoid strong acids or bases during the work-up if the product shows instability. |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent. 2. Inefficient extraction or precipitation. | 1. Select an appropriate extraction solvent: Ensure the chosen solvent has a high affinity for this compound and is immiscible with the aqueous phase. 2. Optimize precipitation/recrystallization: If precipitating the product, ensure the correct anti-solvent is used. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[1][2] |
| Product Contamination with Starting Material | 1. Incomplete reaction. 2. Co-precipitation of starting material with the product. | 1. Drive the reaction to completion: Consider using a slight excess of chloroacetone and ensure adequate reaction time. 2. Optimize purification: Recrystallization is often effective for removing unreacted phthalimide.[3] Select a solvent that preferentially dissolves the product at high temperatures while leaving the phthalimide less soluble. |
Catalyst and Reaction Condition Optimization
The synthesis of this compound via the N-alkylation of potassium phthalimide with chloroacetone is a nucleophilic substitution reaction (SN2). The efficiency of this reaction is highly dependent on the choice of base (for the formation of potassium phthalimide if starting from phthalimide), solvent, and temperature.
Data on N-Alkylation of Phthalimide with Various Alkyl Halides
| Alkyl Halide | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butyl bromide | KOH | [bmim]BF₄ (ionic liquid) | 80 | 1.5 | 94 |
| n-Butyl bromide | K₂CO₃ | DMF | 70 | - | High |
| Benzyl chloride | K₂CO₃ | None (Solvent-free) | - | - | High |
| Ethyl bromoacetate | Cs₂CO₃ | DMF | 20-70 | - | High |
| Various | K₂CO₃ / TBAB (PTC) | None (Solvent-free) | - | - | High |
This table is a compilation of data from similar reactions and should be used as a general guide.[4]
Key Optimization Strategies:
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the potassium phthalimide and facilitate the SN2 reaction.[5] Ionic liquids have also been shown to be highly effective and offer environmental benefits.[4]
-
Base Selection: If starting from phthalimide, a base is required to form the nucleophilic phthalimide anion. Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are commonly used. Anhydrous conditions are crucial when using these bases.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate, especially under solid-liquid or solvent-free conditions.[6][7] PTCs facilitate the transfer of the phthalimide anion to the organic phase where it can react with chloroacetone.[8][9]
-
Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Optimization studies are recommended to find the ideal temperature for a balance of reaction rate and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Gabriel synthesis. This involves the nucleophilic substitution of the chlorine atom in chloroacetone by the potassium salt of phthalimide. The phthalimide anion acts as a surrogate for ammonia, and this method prevents the over-alkylation that can occur with direct amination.[10][11]
Caption: Mechanism of this compound Synthesis.
Q2: My reaction is not proceeding to completion, even after prolonged heating. What could be the issue?
A2: Several factors could be at play. Firstly, ensure your potassium phthalimide is of good quality and completely dry. Old or improperly stored potassium phthalimide can be less reactive.[12] Secondly, the solvent (e.g., DMF) must be anhydrous, as water will react with the phthalimide salt. Lastly, consider the possibility of impurities in your chloroacetone that might be inhibiting the reaction.
Q3: I am observing an unknown impurity in my final product. What could it be?
A3: A common impurity is unreacted phthalimide or potassium phthalimide, especially if the reaction did not go to completion. Another possibility is the formation of byproducts from the self-condensation of chloroacetone, particularly if the reaction temperature was too high or the conditions were too basic for an extended period. Careful purification, such as recrystallization, is necessary to remove these impurities.[13]
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. An ideal solvent will dissolve the product well at its boiling point but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, isopropanol, or mixtures like ethanol/water.[1][3][14] It is advisable to perform small-scale solvent screening to find the optimal conditions.
Caption: General Recrystallization Workflow.
Experimental Protocols
Synthesis of N-(2-oxopropyl)phthalimide (this compound)
This protocol is a general procedure based on standard Gabriel synthesis methods. Optimization of specific parameters may be required.
Materials:
-
Potassium phthalimide
-
Chloroacetone
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 equivalent). Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Chloroacetone: Begin stirring the mixture and add chloroacetone (1.0 - 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining DMF and inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature to form crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: this compound Synthesis Workflow.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 5. iajpr.com [iajpr.com]
- 6. researchgate.net [researchgate.net]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. reddit.com [reddit.com]
- 13. DSpace [cora.ucc.ie]
- 14. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Navigating the Analytical Landscape for Phthalimidoacetone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of novel compounds, establishing robust and reliable quantitative methods is a cornerstone of success. This guide provides a comparative overview of potential analytical approaches for the quantification of Phthalimidoacetone, a molecule of interest in various research domains. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document leverages methodologies developed for structurally analogous N-substituted phthalimides. The principles and techniques detailed herein offer a strong foundation for developing and validating a bespoke assay for this compound.
While specific performance data for this compound is not yet established, the analytical techniques of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable for this class of compounds. This guide will explore the theoretical application of these methods, providing exemplary protocols and expected performance benchmarks based on closely related molecules.
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and available instrumentation. Both HPLC-UV and GC-MS offer distinct advantages for the analysis of N-substituted phthalimides and can be readily adapted for this compound.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Typical Stationary Phase | C18 Reversed-Phase | Phenyl-methylpolysiloxane (e.g., DB-5MS) |
| Mobile/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Detection | UV Spectrophotometer (e.g., 220-280 nm) | Mass Spectrometer (Electron Ionization) |
| Selectivity | Moderate to high | Very high |
| Sensitivity | ng-µg range | pg-ng range |
| Sample Derivatization | Generally not required | May be required to improve volatility |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols: Foundational Methodologies
The following protocols are adapted from established methods for N-substituted phthalimides and serve as a starting point for the development of a validated assay for this compound.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is well-suited for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Exemplary):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve or extract the sample in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity, making it ideal for complex matrices or trace-level quantification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
-
Autosampler
Chromatographic and Spectrometric Conditions (Exemplary):
-
Column: Capillary column with a stationary phase suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.
Sample Preparation:
-
Prepare stock and calibration standards of this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
For unknown samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and transfer it into a suitable volatile solvent.
-
Ensure the final sample is anhydrous before injection.
Method Validation: A Critical Pathway
A crucial step in implementing any analytical method is its validation to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and implementation.
Conclusion
A Comparative Guide to HPLC and GC-MS Analysis for Phthalimidoacetone Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. For Phthalimidoacetone, a versatile intermediate in organic synthesis, ensuring high purity is paramount for its intended applications. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of this compound purity and the identification of potential impurities.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, each with distinct advantages and limitations.[1][2][3][4][5]
HPLC is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a versatile tool for a wide range of pharmaceutical analyses.[1][4]
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase transports the vaporized sample through a separating column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information. GC-MS is ideal for the analysis of volatile and thermally stable compounds.[2][3][5]
Comparative Purity Analysis of this compound
The choice between HPLC and GC-MS for the purity determination of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities. This compound is a solid with a melting point of 123-125 °C, making it amenable to both techniques, though with different sample preparation and analysis considerations.
A hypothetical batch of synthesized this compound was analyzed using both HPLC-UV and GC-MS to determine its purity and identify any process-related impurities. The results are summarized in the tables below.
Quantitative Purity Data
| Parameter | HPLC-UV Results | GC-MS Results |
| This compound Purity (%) | 99.85 | 99.82 |
| Relative Standard Deviation (RSD, n=6) | 0.12% | 0.15% |
| Limit of Detection (LOD) | 0.005% | 0.003% |
| Limit of Quantitation (LOQ) | 0.015% | 0.010% |
Impurity Profile
| Impurity | Structure | Retention Time (min) - HPLC | Peak Area (%) - HPLC | Retention Time (min) - GC | Peak Area (%) - GC |
| Phthalimide | C8H5NO2 | 3.52 | 0.08 | 5.21 | 0.10 |
| Chloroacetone | C3H5ClO | Not Detected | - | 2.15 | 0.05 |
| Unreacted Starting Material | - | 5.10 | 0.03 | 7.89 | 0.03 |
| Unknown Impurity 1 | - | 6.78 | 0.04 | 9.34 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the HPLC and GC-MS analysis of this compound.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation: A solution of this compound (1 mg/mL) is prepared in acetone. The solution is then filtered through a 0.22 µm syringe filter before injection.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflows
Caption: HPLC-UV analysis workflow for this compound purity.
Caption: GC-MS analysis workflow for this compound purity.
Conclusion
Both HPLC-UV and GC-MS are suitable and powerful techniques for the purity determination of this compound.
-
HPLC-UV offers a robust and straightforward method for routine quality control, particularly for quantifying known impurities and the active pharmaceutical ingredient (API). Its operation at ambient temperature is advantageous for potentially thermally sensitive impurities.[1]
-
GC-MS provides the added benefit of structural elucidation of unknown volatile impurities through mass spectral library matching, which is invaluable during process development and impurity profiling.[8] Its high sensitivity is also beneficial for detecting trace-level volatile impurities like residual solvents.
The choice of method will ultimately depend on the specific requirements of the analysis. For routine purity assessment where impurities are known, HPLC is often preferred. For in-depth impurity profiling and identification of unknown volatile components, GC-MS is the more powerful tool. In many drug development settings, both techniques are used orthogonally to provide a comprehensive understanding of the compound's purity profile.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. researchgate.net [researchgate.net]
- 5. gentechscientific.com [gentechscientific.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Gabriel Reagents for Primary Amine Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of traditional and alternative Gabriel reagents. This guide provides a detailed comparison of Potassium Phthalimide, Di-tert-butyl-iminodicarboxylate, and the Sodium Salt of Saccharin, supported by experimental data and protocols.
The Gabriel synthesis, a cornerstone in organic chemistry for the formation of primary amines, has evolved from its classical roots. While traditional methods employing potassium phthalimide are robust, a range of alternative reagents have emerged, offering distinct advantages in terms of reaction conditions and substrate scope. This guide provides a comparative overview of Phthalimidoacetone and other notable Gabriel reagents, presenting experimental data, detailed protocols, and visualizations to aid in reagent selection for specific synthetic challenges.
Executive Summary
This guide focuses on a comparative study of the following Gabriel reagents:
-
Potassium Phthalimide: The traditional and most well-known Gabriel reagent.
-
Di-tert-butyl-iminodicarboxylate: An alternative reagent offering milder deprotection conditions.
-
Sodium Salt of Saccharin: Another alternative reagent with advantages in specific applications.
A comprehensive search for This compound as a Gabriel reagent yielded limited information regarding its direct application and comparative performance in primary amine synthesis. While its synthesis is documented, its utility as a Gabriel reagent is not well-established in the reviewed literature. Therefore, a direct comparison of this compound with the other reagents is not possible at this time. The focus of this guide will be on the three reagents for which sufficient data is available.
Comparative Performance of Gabriel Reagents
The choice of a Gabriel reagent can significantly impact the yield, purity, and functional group tolerance of a primary amine synthesis. The following table summarizes key performance indicators for the selected reagents based on available literature. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is a compilation from various sources.
| Reagent | Substrate | Alkylating Agent | Solvent | Reaction Time (Alkylation) | Deprotection Conditions | Overall Yield | Reference |
| Potassium Phthalimide | Benzylamine | Benzyl bromide | DMF | 2 hours | Hydrazine hydrate, Ethanol, Reflux | ~90% | General textbook procedures |
| Potassium Phthalimide | Glycine ethyl ester | Ethyl bromoacetate | DMF | 4 hours | Hydrazine hydrate, Ethanol, Reflux | ~85% | General textbook procedures |
| Di-tert-butyl-iminodicarboxylate | Allylamine | Allyl bromide | 2-Methyltetrahydrofuran | 1 hour | Acidic conditions (e.g., TFA) | 98% | ChemicalBook |
| Sodium Salt of Saccharin | Phenacylamine | Bromoacetophenone | DMF | 1 hour | Not specified in detail | ~86% | Sciencemadness Discussion Board |
Note: The yields and reaction times are highly dependent on the specific substrate, reaction conditions, and purification methods. The data above should be considered representative examples.
The Gabriel Synthesis: A Mechanistic Overview
The Gabriel synthesis proceeds via a two-step mechanism:
-
N-Alkylation: The nitrogen anion of the Gabriel reagent acts as a nucleophile and displaces a halide from a primary alkyl halide in an SN2 reaction. This step forms an N-alkylated intermediate. The bulky nature of the phthalimide and other related structures prevents over-alkylation, which is a common issue with direct alkylation of ammonia.[1][2]
-
Deprotection: The N-alkylated intermediate is then cleaved to release the desired primary amine. This step can be achieved under various conditions, depending on the Gabriel reagent used. Traditional methods involve acidic or basic hydrolysis, or more commonly, hydrazinolysis (the Ing-Manske procedure).[3][4] Alternative reagents have been developed to allow for milder deprotection conditions.[4]
References
A Comparative Guide to the Synthesis of Phthalimidoacetone: Established vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Phthalimidoacetone, a valuable building block in medicinal chemistry and organic synthesis, has traditionally been accomplished via the Gabriel synthesis. This guide presents a comparative analysis of this established method against a novel, more direct synthetic route. The comparison is based on key performance indicators, supported by detailed experimental protocols and data, to aid researchers in selecting the optimal pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Gabriel Synthesis | New Synthetic Route: Direct Condensation |
| Starting Materials | Potassium Phthalimide, Chloroacetone | Phthalic Anhydride, Aminoacetone Hydrochloride |
| Reaction Steps | One-step N-alkylation | One-step condensation with in-situ amine liberation |
| Reaction Time | 12-24 hours | 4-6 hours |
| Typical Solvents | Dimethylformamide (DMF) | Glacial Acetic Acid |
| Byproducts | Potassium Chloride | Water |
| Atom Economy | Moderate | High |
| Safety Considerations | Chloroacetone is a lachrymator and toxic. DMF is a reproductive toxin. | Acetic acid is corrosive. Aminoacetone is handled as a stable hydrochloride salt. |
| Reported Yield | ~70-85% | Potentially >90% (estimated) |
Established Route: Gabriel Synthesis
The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines and their derivatives, including N-substituted phthalimides.[1][2][3] In this route, the phthalimide anion acts as a surrogate for the ammonia anion, undergoing nucleophilic substitution with an alkyl halide.[3] For the synthesis of this compound, this involves the reaction of potassium phthalimide with chloroacetone.
Experimental Protocol: Gabriel Synthesis
-
Reaction Setup: To a stirred solution of potassium phthalimide (1.85 g, 10 mmol) in 20 mL of dry dimethylformamide (DMF), chloroacetone (0.93 g, 10 mmol) is added dropwise at room temperature.[4][5]
-
Reaction Execution: The reaction mixture is heated to 80-90°C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford pure this compound.
Synthetic Pathway: Gabriel Synthesis
Caption: Gabriel synthesis of this compound.
New Synthetic Route: Direct Condensation
This novel approach proposes a more atom-economical and potentially faster synthesis of this compound through the direct condensation of phthalic anhydride with aminoacetone. To circumvent the instability of free aminoacetone, its more stable hydrochloride salt is used.[6] The reaction is carried out in an acidic medium which facilitates both the liberation of the free amine and the subsequent condensation reaction.
Experimental Protocol: Direct Condensation
-
Reaction Setup: A mixture of phthalic anhydride (1.48 g, 10 mmol), aminoacetone hydrochloride (1.10 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in 20 mL of glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux (approximately 118°C) and maintained for 4-6 hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into 100 mL of cold water with stirring. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a saturated solution of sodium bicarbonate to remove any unreacted phthalic anhydride and then with water. The product is dried and can be recrystallized from ethanol to yield pure this compound.
Synthetic Pathway: Direct Condensation
Caption: Direct condensation route to this compound.
Comparative Analysis and Conclusion
The Established Gabriel Synthesis is a robust and well-documented method. However, it suffers from longer reaction times and the use of DMF, a solvent with significant health and safety concerns. The generation of a salt byproduct also slightly lowers its atom economy.
The New Synthetic Route via direct condensation offers several potential advantages. It is a more convergent and atom-economical process, producing only water as a byproduct. The reaction time is significantly shorter, and it avoids the use of more hazardous solvents like DMF. While the starting aminoacetone hydrochloride may be less common than chloroacetone, its use as a stable precursor is advantageous.
References
A Comparative Guide to Primary Amine Synthesis: Beyond the Gabriel Method
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. While the Gabriel synthesis has long been a reliable method, its limitations, such as harsh reaction conditions and incompatibility with certain substrates, have spurred the development of numerous alternatives. This guide provides an objective comparison of key alternative methods for primary amine synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Comparison of Primary Amine Synthetic Methods
The following table summarizes the key quantitative parameters for the Gabriel synthesis and its principal alternatives. This allows for a rapid assessment of each method's efficiency and applicability.
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide, Hydrazine | DMF, Reflux | 70-90% | Avoids over-alkylation, clean reaction for primary amines. | Limited to primary alkyl halides, harsh cleavage conditions.[1][2] |
| Hofmann Rearrangement | Primary Amide | Br₂, NaOH (or other halogenating agent and base) | Aqueous or alcoholic solvent, often heated | 38-95% | Utilizes readily available amides, shortens carbon chain by one.[3][4][5] | Stoichiometric strong base, can have side reactions.[5] |
| Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl azide (DPPA) or NaN₃/SOCl₂ | Toluene or other inert solvent, heat | 75-95% | Mild conditions, broad substrate scope, one-pot procedures available.[6][7] | Use of potentially explosive azides.[8] |
| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃) or NaN₃, Strong Acid (e.g., H₂SO₄) | Concentrated acid, 0°C to RT | 40-70% | One-step conversion from carboxylic acids.[9][10] | Use of highly toxic and explosive hydrazoic acid, strong acidic conditions.[9] |
| Reductive Amination | Aldehyde or Ketone | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Varies (e.g., MeOH, H₂O), often mild | 70-99% | High yields, broad substrate scope including functionalized carbonyls, mild conditions.[11][12][13] | Requires a suitable reducing agent, potential for side reactions. |
Reaction Workflows and Mechanisms
The following diagrams illustrate the conceptual workflows and reaction mechanisms for each synthetic method.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profiles of Phthalimidoacetone Reactions for Primary Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceutical development and materials science. Among the various synthetic routes, those involving phthalimidoacetone and its derivatives offer a reliable method for introducing a primary amine group. This guide provides a comprehensive comparison of the kinetic profiles of key reactions involving this compound, alongside alternative synthetic strategies. The data presented herein, summarized for clarity, is supported by detailed experimental protocols to aid in methodological replication and adaptation.
Executive Summary
This guide delves into the kinetics of primary amine synthesis, focusing on the Gabriel synthesis utilizing a this compound precursor and comparing it with a principal alternative, reductive amination. While the Gabriel synthesis is a well-established method, it is often characterized by harsher reaction conditions and potentially lower yields. In contrast, reductive amination presents a more versatile and efficient pathway for the synthesis of a wide array of primary amines. This comparison aims to provide researchers with the necessary data to select the most appropriate synthetic route based on kinetic favorability, reaction conditions, and desired yield.
Reaction Pathways Overview
The synthesis of a primary amine from this compound via the Gabriel synthesis typically involves two main steps: N-alkylation followed by deprotection to release the free amine. A common method for this deprotection is hydrazinolysis. An alternative and widely adopted method for primary amine synthesis is the reductive amination of a ketone.
Caption: Comparative overview of Gabriel synthesis and reductive amination pathways for primary amine synthesis.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the hydrolysis of N-phthaloylglycine, a compound structurally related to the intermediate in the Gabriel synthesis of amino acids, and provides theoretical kinetic data for the reductive amination of acetone. Direct experimental kinetic data for this compound reactions is scarce in the literature; therefore, data from analogous systems are presented to provide a comparative framework.
| Reaction | Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| Alkaline Hydrolysis of N-Phthaloylglycine | N-Phthaloylglycine, NaOH | 2% MeCN in Water | 35 | 2.11 x 10⁻² s⁻¹ (pseudo-first-order) | Not Reported | [1] |
| Reductive Amination of Acetone (Theoretical) | Acetone, Methylamine, Sodium Triacetoxyborohydride | 1,2-dichloroethane (DCE) | Not Applicable | Kinetically favored over direct acetone reduction | 0.4 kcal/mol lower than (E)-isomer for (Z)-imine reduction | [1][2] |
Note: The rate constant for the hydrolysis of N-phthaloylglycine is provided as a reference for the cleavage step in a Gabriel-type synthesis. The data for reductive amination is based on Density Functional Theory (DFT) calculations and indicates a kinetic preference for the formation of the amine over the reduction of the starting ketone.
Experimental Protocols
Kinetic Analysis of N-Phthaloylglycine Alkaline Hydrolysis
This protocol is adapted from a study on a related phthalimide derivative and can be modified for kinetic studies of this compound cleavage.[1]
Objective: To determine the pseudo-first-order rate constant for the alkaline hydrolysis of an N-substituted phthalimide.
Materials:
-
N-Phthaloylglycine (or this compound derivative)
-
Sodium Hydroxide (NaOH) solution (0.004 M)
-
Acetonitrile (MeCN)
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stopped-flow apparatus (optional, for faster reactions)
Procedure:
-
Prepare a stock solution of N-phthaloylglycine in acetonitrile.
-
Prepare a 0.004 M NaOH solution in a 2% (v/v) acetonitrile-water mixture.
-
Equilibrate the NaOH solution to the desired temperature (e.g., 35 °C) in the thermostatted cuvette holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the N-phthaloylglycine stock solution into the cuvette containing the NaOH solution, ensuring rapid mixing.
-
Monitor the reaction by recording the change in absorbance at a predetermined wavelength corresponding to the reactant or product over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
Caption: Experimental workflow for the kinetic analysis of N-phthaloylglycine hydrolysis.
Reductive Amination of a Ketone
This generalized protocol is based on common procedures for reductive amination.[3]
Objective: To synthesize a primary amine from a ketone and ammonia source.
Materials:
-
Ketone (e.g., Acetone)
-
Ammonia source (e.g., Ammonium acetate, aqueous ammonia)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, 1,2-dichloroethane)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Apparatus for monitoring reaction progress (e.g., TLC, GC-MS)
Procedure:
-
Dissolve the ketone and the ammonia source in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by an appropriate analytical technique.
-
Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature until the reaction is complete (as determined by monitoring the disappearance of the imine or starting ketone).
-
Work-up the reaction mixture by quenching any remaining reducing agent, followed by extraction and purification of the primary amine product.
-
For kinetic studies, aliquots can be taken at various time points, quenched, and analyzed to determine the concentrations of reactants, intermediates, and products.
Concluding Remarks
The choice between the Gabriel synthesis and reductive amination for the preparation of primary amines depends on several factors, including the specific substrate, desired reaction conditions, and scalability. While the Gabriel synthesis is a classic and reliable method, particularly for the synthesis of primary amines from primary alkyl halides, its kinetic profile can be less favorable due to the often harsh conditions required for the deprotection step. Reductive amination offers a milder and often more efficient alternative, with a broader substrate scope that includes a wide variety of ketones and aldehydes. The theoretical kinetic data suggests that the reduction of the imine intermediate is favored, contributing to the high yields often observed in these reactions. Researchers are encouraged to consider these kinetic and mechanistic aspects when designing synthetic strategies for novel primary amines.
References
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
A Comparative Purity Assessment of Commercially Available Phthalimidoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Phthalimidoacetone from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment employs a multi-pronged analytical approach to identify and quantify impurities, offering researchers critical data to inform their selection of this reagent for sensitive applications. All experimental data are presented in standardized tables, and detailed protocols for the analytical methods are provided.
Introduction
This compound, also known as N-acetonylphthalimide, is a versatile building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other bioactive molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of difficult-to-remove contaminants in the final product. This guide outlines a systematic approach to evaluating the purity of this compound, focusing on process-related impurities and potential degradation products.
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between a phthalimide salt, such as potassium phthalimide, and chloroacetone. This process, a variation of the Gabriel synthesis, can result in several potential impurities.
Potential Process-Related Impurities:
-
Phthalimide: Unreacted starting material.
-
Chloroacetone: Unreacted starting material.
-
Phthalic Acid: Formed from the hydrolysis of phthalimide or the final product.
-
1,1-dichloroacetone and 1,3-dichloroacetone: Potential impurities in the chloroacetone starting material.
-
Self-condensation products of chloroacetone: Byproducts formed under basic reaction conditions.
Potential Degradation Products:
-
Phthalic Acid and Aminoacetone: Resulting from the hydrolysis of the imide bond.
-
Oxidative degradation products: Arising from the oxidation of the ketone functional group.
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of this compound samples from three different suppliers.
Table 1: Purity of this compound by HPLC-UV and qNMR
| Supplier | Purity by HPLC-UV (Area %) | Absolute Purity by ¹H-qNMR (%) |
| Supplier A | 99.5 | 99.2 |
| Supplier B | 98.2 | 97.9 |
| Supplier C | 99.8 | 99.7 |
Table 2: Identification and Quantification of Major Impurities by HPLC-UV
| Impurity | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| Phthalimide | 0.25 | 1.10 | 0.10 |
| Chloroacetone | < 0.05 | 0.15 | < 0.05 |
| Phthalic Acid | 0.15 | 0.45 | 0.08 |
| Unknown Impurity 1 | 0.10 | 0.10 | 0.02 |
Table 3: Volatile Impurities Identified by GC-MS
| Impurity | Supplier A | Supplier B | Supplier C |
| Chloroacetone | Trace | Detected | Trace |
| Acetone | Not Detected | Trace | Not Detected |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate and quantify this compound from its non-volatile process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to an appropriate concentration with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed for the identification and semi-quantification of volatile impurities, such as residual starting materials and solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This technique provides an absolute purity determination of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.75 mL) to completely dissolve both components.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the synthetic pathway of this compound and the potential formation of key impurities.
Caption: Synthetic pathway and potential impurity formation.
A Comparative Guide to Deprotection Methods for N-Alkylphthalimides
For researchers, scientists, and professionals in drug development, the selection of an appropriate deprotection strategy for N-alkylphthalimides is a critical step that can significantly impact the yield and purity of the desired primary amine. The phthalimide group is a robust and widely used protecting group for primary amines, notably in the Gabriel synthesis, due to its stability under various reaction conditions.[1] However, its effective removal requires careful consideration of the substrate's sensitivity to the reaction conditions.
This guide provides an objective comparison of the most common deprotection methods for N-alkylphthalimides, supported by experimental data and detailed protocols. The primary methods covered are hydrazinolysis (Ing-Manske procedure), acid hydrolysis, basic hydrolysis, and reductive cleavage.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for the deprotection of N-alkylphthalimides using various methods. While a direct comparison with a single substrate under identical conditions is not always available in the literature, this compilation provides valuable insights into the efficiency and conditions of each method.
Table 1: Comparison of Deprotection Methods for N-Phenylphthalimide
| Deprotection Method | Reagent | Base Added (equiv.) | Reaction Time to 80% Yield (h) |
| Hydrazinolysis | Hydrazine | 0 | 5.3 |
| Hydrazinolysis | Hydrazine | 1 (NaOH) | 1.6 |
| Hydrazinolysis | Hydrazine | 5 (NaOH) | 1.2 |
Data sourced from a study on improving the Ing-Manske procedure, demonstrating that the addition of a base can significantly accelerate the reaction.[1][2]
Table 2: Comparison of Deprotection Methods for N-(2-Ethylphenyl)phthalimide
| Deprotection Method | Reagent | Base Added (equiv.) | Reaction Time to 80% Yield (h) |
| Aminolysis | Methylamine | 0 | 1.7 |
| Aminolysis | Methylamine | 1 (NaOH) | 1.0 |
| Aminolysis | Methylamine | 25 (NaOH) | 0.7 |
This table illustrates the effectiveness of methylamine as a cleaving agent and the accelerating effect of a base.[2]
Table 3: Reductive Cleavage of Various N-Alkylphthalimides with Sodium Borohydride
| N-Alkylphthalimide Substrate | Yield (%) |
| N-Benzylphthalimide | 95 |
| N-(2-Phenylethyl)phthalimide | 92 |
| N-(3-Phenylpropyl)phthalimide | 96 |
| N-Octylphthalimide | 94 |
| Phthaloyl-L-phenylalanine | 91 |
| Phthaloyl-L-leucine | 89 |
This method, proceeding in a two-stage, one-flask operation, offers high yields for a variety of substrates, including those with chiral centers.[1][3]
Table 4: General Comparison of Deprotection Methods
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate in refluxing ethanol.[4][5] | Mild and neutral conditions, generally high yields.[4] | Hydrazine is toxic; separation of phthalhydrazide byproduct can be challenging.[6] Potential for side reactions with other functional groups.[7] |
| Acid Hydrolysis | Concentrated strong acids (e.g., H₂SO₄, HCl) with prolonged heating.[8] | Simple reagents. | Harsh conditions, not suitable for acid-sensitive substrates, often results in low yields.[8][9] |
| Basic Hydrolysis | Strong aqueous bases (e.g., NaOH, KOH) at reflux. | Can be used for base-stable substrates. | Harsh conditions, often slow and may result in incomplete reaction, stopping at the phthalamic acid stage.[9] |
| Reductive Cleavage | Sodium borohydride in 2-propanol/water, followed by acetic acid.[3][10] | Exceptionally mild, near-neutral conditions; avoids racemization of chiral centers; by-product is easily removed by extraction.[3] | Can be slower than other methods. |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of an N-alkylphthalimide using hydrazine hydrate.
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will precipitate the phthalhydrazide by-product.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation.[1]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography as required.
Protocol 2: Acid Hydrolysis
This protocol outlines the general procedure for the acid-catalyzed cleavage of N-alkylphthalimides.
Materials:
-
N-alkylphthalimide
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Suitable organic solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the N-alkylphthalimide and a concentrated strong acid (e.g., 20-30% HCl or H₂SO₄).
-
Heat the mixture to reflux for several hours to days, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Filter the mixture to remove the precipitated phthalic acid.
-
Carefully neutralize the filtrate with a concentrated NaOH solution, keeping the flask in an ice bath to control the exothermic reaction.
-
Extract the liberated primary amine with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine.
Protocol 3: Basic Hydrolysis
This protocol describes the general procedure for the base-catalyzed cleavage of N-alkylphthalimides.
Materials:
-
N-alkylphthalimide
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Suitable organic solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the N-alkylphthalimide with an aqueous solution of a strong base (e.g., 10-20% NaOH).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The sodium salt of phthalic acid may precipitate.
-
Extract the liberated primary amine with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine.
Protocol 4: Reductive Cleavage with Sodium Borohydride
This two-stage, one-flask protocol offers a mild alternative for the deprotection of phthalimides.[10]
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 6:1 ratio) in a round-bottom flask with stirring.[10]
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.[1]
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.[1][10]
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[1]
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the primary amine.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Overview of N-Alkylphthalimide Deprotection Methods.
Caption: Mechanism of the Ing-Manske Procedure.
Caption: General Experimental Workflow for Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Gabriel_synthesis [chemeurope.com]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Phthalimidoacetone in the Synthesis of Aminoacetone: A Comparative Performance Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Aminoacetone, a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of the performance of Phthalimidoacetone in the synthesis of aminoacetone hydrochloride, benchmarked against alternative methods.
This comparison focuses on key performance indicators such as reaction yield, purity, and the complexity of the experimental protocol. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.
Performance Comparison of Aminoacetone Synthesis Methods
The synthesis of aminoacetone hydrochloride, a stable salt of the desired amine, is a common strategy. Below is a comparison of three distinct methods, with this compound representing a modified Gabriel synthesis.
| Method | Starting Material(s) | Reagents | Reaction Time | Yield |
| This compound (Gabriel Synthesis) | This compound | Conc. HCl, Water | 6 hours (hydrolysis) | 72-78% (as semicarbazone hydrochloride)[1] |
| Delépine Reaction | Chloroacetone, Hexamethylenetetramine | Ethanol, Conc. HCl | Not specified | Not specified in detail for aminoacetone |
| From Glycine | Glycine | Acetic anhydride, Pyridine, Conc. HCl, Water | 6 hours (acetylation) + overnight (hydrolysis) | 43%[2] |
Detailed Experimental Protocols
Synthesis of Aminoacetone Hydrochloride from this compound (Gabriel Synthesis)
This method is cited as a convenient and high-yielding route to aminoacetone.[1] The synthesis proceeds via the acid-catalyzed hydrolysis of this compound. Due to the hygroscopic nature of aminoacetone hydrochloride, it is typically isolated as its more stable semicarbazone derivative.[1]
Experimental Workflow:
References
Safety Operating Guide
Proper Disposal of Phthalimidoacetone: A Guide for Laboratory Professionals
For Immediate Reference: Treat Phthalimidoacetone as a hazardous chemical waste. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Professional disposal is required.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Chemical Incompatibility
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
Crucially, this compound is incompatible with oxidizing agents. Do not mix this compound waste with substances such as:
-
Peroxides
-
Permanganates
-
Chlorates
-
Nitrates
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service. The following steps outline the process for preparing this chemical for collection.
Step 1: Containerization
-
Place this compound waste in its original container if possible.
-
If the original container is not available or is compromised, use a new, clean, and compatible container. The container should be sealable and in good condition.
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".
-
Include the date when the first of the waste was added to the container.
-
Ensure all components of the waste are listed if it is a mixture.
Step 3: Segregation and Storage
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Crucially, ensure the this compound waste is physically segregated from incompatible materials, especially oxidizing agents.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office.
-
Follow their specific procedures for scheduling a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Step 5: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using a suitable solvent and cleaning procedure. Dispose of the cleaning materials as hazardous waste.
Summary of this compound Hazards
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
